molecular formula C33H27N5O3 B15543129 LDR102

LDR102

Katalognummer: B15543129
Molekulargewicht: 541.6 g/mol
InChI-Schlüssel: JOSUWBQNUKVUJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LDR102 is a useful research compound. Its molecular formula is C33H27N5O3 and its molecular weight is 541.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C33H27N5O3

Molekulargewicht

541.6 g/mol

IUPAC-Name

N-[3-[4-(methoxymethoxy)phenyl]-1-methylindol-6-yl]-4-methyl-3-[2-(1H-pyrazolo[3,4-b]pyridin-4-yl)ethynyl]benzamide

InChI

InChI=1S/C33H27N5O3/c1-21-4-5-25(16-24(21)7-6-23-14-15-34-32-29(23)18-35-37-32)33(39)36-26-10-13-28-30(19-38(2)31(28)17-26)22-8-11-27(12-9-22)41-20-40-3/h4-5,8-19H,20H2,1-3H3,(H,36,39)(H,34,35,37)

InChI-Schlüssel

JOSUWBQNUKVUJH-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

LDR102: A Technical Guide to the Mechanism of Action of a Core ROR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a transmembrane protein aberrantly expressed in numerous malignancies and is correlated with tumor progression, metastasis, and poor patient survival. Its limited expression in adult tissues makes it an attractive therapeutic target. LDR102 has been identified as a potent small molecule inhibitor of ROR1. This document provides a detailed overview of the mechanism of action of this compound, summarizing its biochemical and cellular activities, outlining the key signaling pathways it disrupts, and providing detailed experimental protocols for assessing its function.

Introduction to ROR1

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a protein that plays a significant role during embryonic development but is minimally expressed in healthy adult tissues.[1] However, it is re-expressed in a wide range of cancers, including lung adenocarcinoma, breast cancer, and chronic lymphocytic leukemia (CLL).[1][2][3] ROR1 is considered a survival factor for malignant cells.[3] Its overexpression is linked to increased cell proliferation, survival, invasion, and epithelial-to-mesenchymal transition (EMT). ROR1 functions as a receptor for Wnt5a, a key ligand in the non-canonical Wnt signaling pathway, which subsequently activates several downstream oncogenic signaling cascades.

This compound: A Potent ROR1 Inhibitor

This compound (also referred to as Compound 19h) is a small molecule inhibitor designed to target the kinase activity of ROR1. Through direct inhibition, this compound effectively blocks the signaling functions of ROR1, leading to anti-proliferative effects in various cancer cell lines and demonstrating antitumor efficacy in preclinical models.

Core Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the ROR1 kinase, which leads to the suppression of critical downstream signaling pathways essential for cancer cell growth and survival.

3.1. Direct ROR1 Kinase Inhibition this compound binds to ROR1 with high affinity, effectively blocking its ability to transduce downstream signals. This direct inhibition is the initiating event for the inhibitor's anti-cancer effects.

3.2. Inhibition of Downstream Signaling Pathways ROR1 activation, typically initiated by the ligand Wnt5a, triggers multiple signaling cascades. By inhibiting ROR1, this compound is understood to block these pathways.

  • PI3K/AKT/mTOR Pathway: ROR1 signaling is known to activate the PI3K/AKT/mTOR pathway, which is central to cell proliferation and survival. Inhibition of ROR1 leads to a significant reduction in the phosphorylation-dependent activation of key proteins in this cascade, including Akt, mTOR, and p70S6K.

  • MAPK/ERK Pathway: Upon Wnt5a binding, ROR1 can recruit a protein complex that activates Ras and the subsequent MAPK/ERK signaling cascade, promoting cell proliferation. This compound's inhibition of ROR1 prevents the activation of this pathway.

  • NF-κB Pathway: The Wnt5a/ROR1 axis also leads to the activation of the NF-κB pathway, which contributes to therapy resistance and inflammation.

The diagrams below illustrate these mechanisms.

LDR102_Mechanism_of_Action cluster_membrane Cell Membrane ROR1 ROR1 Receptor PI3K_AKT PI3K/AKT/mTOR Pathway ROR1->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway ROR1->MAPK_ERK Activates This compound This compound This compound->ROR1 Inhibits (Ki = 0.10 μM) Proliferation Cancer Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes MAPK_ERK->Proliferation Promotes

Caption: High-level overview of this compound's inhibitory action on ROR1 and its downstream pathways.

ROR1_Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway ROR1 ROR1 PI3K PI3K ROR1->PI3K DOCK_Grb2 DOCK2/Grb2/Sos1 ROR1->DOCK_Grb2 Wnt5a Wnt5a Ligand Wnt5a->ROR1 Binds & Activates This compound This compound This compound->ROR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Prolif1 Proliferation Survival mTOR->Prolif1 Ras Ras DOCK_Grb2->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif2 Proliferation Migration ERK->Prolif2

Caption: Detailed view of ROR1 signaling cascades inhibited by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through biochemical and cell-based assays.

Table 1: Biochemical Activity of this compound

Target Assay Type Inhibitor Result (Ki)

| ROR1 | Kinase Assay | this compound | 0.10 µM |

Table 2: Cellular Proliferation Inhibition by this compound

Cell Line Cancer Type Inhibitor Result (IC₅₀)
H1975 Lung Cancer This compound 0.36 µM
A549 Lung Cancer This compound 1.37 µM

| MDA-MB-231 | Breast Cancer | this compound | 0.47 µM |

Detailed Experimental Protocols

The following protocols describe standard methodologies for evaluating the mechanism of action of a ROR1 inhibitor like this compound.

5.1. Protocol: ROR1 Kinase Inhibition Assay (Ki Determination)

Objective: To determine the inhibitory constant (Ki) of this compound against the ROR1 kinase domain.

Materials:

  • Recombinant human ROR1 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

Methodology:

  • Compound Preparation: Perform serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer to achieve the desired concentration range (e.g., 0.01 µM to 100 µM).

  • Reaction Setup: To each well of a 384-well plate, add:

    • 5 µL of diluted this compound or DMSO (vehicle control).

    • 10 µL of a solution containing ROR1 kinase and the peptide substrate in assay buffer.

  • Initiation: Pre-incubate the plate at room temperature for 15 minutes. Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. Calculate the Ki value using the Cheng-Prusoff equation.

5.2. Protocol: Cellular Proliferation Assay (IC₅₀ Determination)

Objective: To measure the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50% (IC₅₀).

Experimental_Workflow_IC50 cluster_workflow IC₅₀ Determination Workflow start Start seed Seed Cells (e.g., H1975, A549) in 96-well plates start->seed treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate assay Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->assay read Measure Luminescence assay->read analyze Analyze Data: Dose-Response Curve read->analyze end Calculate IC₅₀ analyze->end

Caption: Standard experimental workflow for determining the IC₅₀ value of this compound.

Materials:

  • H1975, A549, or MDA-MB-231 cells

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom, white-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound in growth medium. Add 10 µL of the diluted compound to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls (100% viability) and calculate the percent inhibition for each this compound concentration. Plot the results and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

5.3. Protocol: Western Blot Analysis of ROR1 Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the AKT and ERK pathways.

Materials:

  • Cancer cells (e.g., H1975)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-ROR1, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.1 µM, 0.5 µM, 2 µM) or DMSO for a specified time (e.g., 2-4 hours). Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Clear lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Analyze the ratio of phosphorylated protein to total protein to determine the effect of this compound on pathway activation.

Conclusion

This compound is a potent and specific inhibitor of the ROR1 receptor tyrosine kinase. Its mechanism of action involves the direct suppression of ROR1 activity, leading to the downregulation of crucial oncogenic signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK. This inhibitory action translates into significant anti-proliferative effects in cancer cells expressing ROR1. The data and protocols presented here provide a comprehensive technical foundation for researchers and drug developers working on ROR1-targeted therapies.

References

LDR102: A Technical Guide to a Novel ROR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LDR102, a potent and selective inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). This compound, also identified as Compound 19h in preclinical development, has emerged as a significant tool for cancer research and a potential therapeutic agent, particularly in the context of triple-negative breast cancer (TNBC). This guide details its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Core Chemical and Physical Properties

This compound is a complex heterocyclic molecule designed for high-affinity binding to the ROR1 pseudokinase domain. Its identity and core properties are summarized below.

PropertyValueSource
IUPAC Name 3-((1H-pyrazolo[3,4-b]pyridin-4-yl)ethynyl)-N-(3-(4-(methoxymethoxy)phenyl)-1-methyl-1H-indol-6-yl)-4-methylbenzamide
Synonyms LDR-102, LDR 102, Compound 19h
Molecular Formula C₃₃H₂₇N₅O₃
Molecular Weight 541.61 g/mol
Exact Mass 541.2114
CAS Number 3053223-31-4
InChI Key JOSUWBQNUKVUJH-UHFFFAOYSA-N

Biological Activity and Mechanism of Action

This compound functions as a selective inhibitor of ROR1, a pseudokinase that is overexpressed in various hematological and solid tumors but shows minimal expression in healthy adult tissues. ROR1 is a key component of the non-canonical Wnt signaling pathway and plays a crucial role in cancer cell proliferation, survival, and migration.

In Vitro Potency and Selectivity

This compound demonstrates high potency against the ROR1 receptor and inhibits the proliferation of ROR1-expressing cancer cell lines.

Assay TypeTarget/Cell LineValueSource
Binding Affinity (Kᵢ) ROR10.10 µM
Enzymatic Inhibition (IC₅₀) ROR1324.6 nM
Cell Proliferation (IC₅₀) H1975 (NSCLC)0.36 µM
Cell Proliferation (IC₅₀) MDA-MB-231 (TNBC)0.47 µM
Cell Proliferation (IC₅₀) A549 (NSCLC)1.37 µM
ROR1 Signaling Pathway Inhibition

ROR1, upon activation by its ligand Wnt5a, initiates a signaling cascade that promotes oncogenesis. It lacks intrinsic catalytic activity but functions as a scaffold, activating downstream pathways critical for cancer cell survival and proliferation. This compound inhibits these downstream signaling events by binding to ROR1. The key affected pathways include PI3K/AKT, MAPK/ERK, and NF-κB.

ROR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 Binds PI3K PI3K ROR1->PI3K MAPK MAPK/ERK ROR1->MAPK IKK IKK ROR1->IKK This compound This compound This compound->ROR1 Inhibits AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription NFkB NF-κB MAPK->Transcription IkappaB IκB IKK->IkappaB P'lates for degradation IkappaB->NFkB Sequesters NFkB->Transcription

ROR1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

The characterization of this compound involves standard biochemical and cell-based assays. The following sections detail representative methodologies.

ROR1 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit ROR1 activity directly.

Kinase_Assay_Workflow A 1. Prepare Assay Plate - Add ROR1 Enzyme - Add Kinase Buffer B 2. Compound Addition Add serial dilutions of this compound (or DMSO control) A->B C 3. Initiate Reaction Add ATP and Substrate (e.g., Poly-Glu,Tyr 4:1) B->C D 4. Incubation Incubate at 30°C for 60 min C->D E 5. Detection Add detection reagent (e.g., ADP-Glo) Measure luminescence D->E F 6. Data Analysis Calculate % inhibition Determine IC₅₀ value E->F

Workflow for a typical ROR1 biochemical kinase assay.

Methodology:

  • Reagents: Recombinant human ROR1 enzyme, kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP, and a suitable substrate.

  • Procedure:

    • The ROR1 enzyme is pre-incubated with varying concentrations of this compound (typically in DMSO) in a 96- or 384-well plate.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (e.g., ADP) or remaining substrate is quantified using a detection reagent. Luminescence or fluorescence is measured with a plate reader.

  • Analysis: The signal is converted to percent inhibition relative to a DMSO control, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT-based)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231, H1975) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: After incubation (e.g., 4 hours), a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

  • Analysis: Absorbance values are normalized to untreated control cells to calculate the percentage of cell viability. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Pharmacokinetics

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties. While detailed data from peer-reviewed sources is pending, vendor information suggests good characteristics in rat models, indicating potential for oral bioavailability and in vivo efficacy.

Conclusion

This compound is a well-characterized, potent, and selective ROR1 inhibitor with demonstrated anti-proliferative activity in cancer cell lines. Its defined mechanism of action, targeting a key oncogenic pathway, makes it an invaluable research tool for studying ROR1 biology and a promising candidate for further therapeutic development against ROR1-expressing malignancies.

An In-depth Technical Guide to the Function of IO102 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "LDR102" does not correspond to a recognized therapeutic agent in oncology research. This guide will focus on IO102 , a component of the investigational cancer vaccine IO102-IO103, under the assumption that "this compound" is a typographical error.

Audience: Researchers, scientists, and drug development professionals.

Core Concept: IO102-IO103, a Novel Immuno-Oncologic Vaccine

IO102-IO103 is an investigational, off-the-shelf therapeutic cancer vaccine designed to modulate the tumor microenvironment (TME) and enhance the body's anti-tumor immune response. It is a dual-antigen vaccine composed of two distinct components:

  • IO102: Targets cells expressing Indoleamine 2,3-dioxygenase (IDO).

  • IO103: Targets cells expressing Programmed Death-Ligand 1 (PD-L1).

The overarching strategy of IO102-IO103 is to activate and expand T cells that can recognize and eliminate both cancer cells and immunosuppressive cells within the TME that express IDO and PD-L1.[1][2][3] This approach aims to overcome the immune tolerance that allows tumors to evade destruction by the host's immune system.[4]

Mechanism of Action in the Tumor Microenvironment

The therapeutic effect of IO102-IO103 is predicated on the activation of a targeted T-cell response against two key immunosuppressive pathways. Preclinical and clinical studies suggest a synergistic anti-tumor effect when both IDO and PD-L1 pathways are targeted simultaneously.[2][5]

Targeting the IDO Pathway with IO102

Indoleamine 2,3-dioxygenase (IDO) is an intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[4][6][7] In the context of cancer, IDO is often overexpressed by tumor cells and immune cells in the TME.[8][9]

Immunosuppressive Functions of IDO:

  • Tryptophan Depletion: The depletion of tryptophan in the TME inhibits the proliferation and function of effector T cells, which require this amino acid for their activity.

  • Kynurenine Production: The accumulation of kynurenine and its downstream metabolites acts as a potent immunosuppressant, inducing T-cell apoptosis and promoting the generation of regulatory T cells (Tregs).

IO102 is designed to stimulate a T-cell response against IDO-expressing cells, leading to their destruction. This is expected to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites, thereby creating a more favorable environment for an anti-tumor immune response.

Targeting the PD-L1 Pathway with IO103

Programmed Death-Ligand 1 (PD-L1) is a transmembrane protein that plays a crucial role in immune checkpoint regulation.[10][11] It is expressed on a variety of cells, including cancer cells and immune cells within the TME.[10]

Immunosuppressive Functions of PD-L1:

  • T-Cell Exhaustion: The binding of PD-L1 on tumor cells to its receptor, PD-1, on activated T cells delivers an inhibitory signal that leads to T-cell exhaustion and apoptosis.[10][11] This is a primary mechanism by which tumors evade immune surveillance.[10]

  • Intrinsic Pro-Tumor Signaling: Emerging evidence suggests that PD-L1 on cancer cells can also initiate its own intracellular signaling cascades that promote cancer stemness, epithelial-to-mesenchymal transition (EMT), and resistance to chemotherapy.[12][13]

IO103 aims to induce a T-cell-mediated attack against PD-L1-expressing cells. The destruction of these cells is intended to disrupt the PD-1/PD-L1 inhibitory axis, thereby reinvigorating the anti-tumor activity of T cells.

IO102_IO103_Mechanism_of_Action cluster_Vaccine IO102-IO103 Vaccine cluster_ImmuneSystem Immune System Activation cluster_TME Tumor Microenvironment (TME) IO102 IO102 (IDO peptides) APC Antigen Presenting Cell (APC) IO102->APC Uptake IO103 IO103 (PD-L1 peptides) IO103->APC Uptake T_Cell IDO/PD-L1 Specific T-Cells APC->T_Cell Antigen Presentation & Activation Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Targeting & Killing of IDO+ & PD-L1+ Cells Suppressive_Cell Immunosuppressive Cell (e.g., Macrophage, Treg) T_Cell->Suppressive_Cell Targeting & Killing of IDO+ & PD-L1+ Cells Tumor_Cell->T_Cell Immune Evasion (via IDO & PD-L1) Suppressive_Cell->T_Cell Immune Suppression (via IDO & PD-L1)

Mechanism of action of the IO102-IO103 vaccine.

Quantitative Data from Clinical Trials

IO102-IO103, in combination with anti-PD-1 therapy (pembrolizumab or nivolumab), has been evaluated in several clinical trials across different cancer types. The following tables summarize key efficacy data from these studies.

Table 1: Phase 1/2 Study in Metastatic Melanoma (First-Line)

EndpointIO102-IO103 + Nivolumab
Overall Response Rate (ORR) 80%
Complete Response Rate (CRR) 43%
Median Progression-Free Survival (mPFS) 25.5 months
Disease Control Rate (DCR) Not Reported

Source: Kjeldsen, et al. Nat Med 2021.

Table 2: Phase 2 Study in Head and Neck Squamous Cell Carcinoma (PD-L1 High, First-Line)

EndpointIO102-IO103 + Pembrolizumab
Overall Response Rate (ORR) 44.4%
Complete Response Rate (CRR) Not Reported
Median Progression-Free Survival (mPFS) 6.6 months
Disease Control Rate (DCR) 66.7%

Source: IO Biotech, ESMO Congress 2024.

Table 3: Phase 2 Study in Non-Small Cell Lung Cancer (PD-L1 High, First-Line)

EndpointIO102-IO103 + Pembrolizumab
Overall Response Rate (ORR) 48.4%
Complete Response Rate (CRR) 1 patient (out of 31)
6-month Progression-Free Survival (PFS) Rate 61%
Disease Control Rate (DCR) 80.6%

Source: Riess, et al. SITC 2024.

Signaling Pathways

The efficacy of IO102-IO103 is rooted in its ability to counteract the immunosuppressive signaling of the IDO and PD-L1 pathways.

IDO Signaling Pathway in Cancer

IDO_Signaling_Pathway cluster_TCell T-Cell cluster_Treg Regulatory T-Cell (Treg) Tryptophan Tryptophan IDO IDO1 Enzyme Tryptophan->IDO Metabolized by Kynurenine Kynurenine IDO->Kynurenine Produces TCell_Proliferation T-Cell Proliferation & Function IDO->TCell_Proliferation Inhibits (via Trp depletion) TCell_Apoptosis T-Cell Apoptosis Kynurenine->TCell_Apoptosis Induces Treg_Activation Treg Activation Kynurenine->Treg_Activation Promotes

Simplified IDO signaling pathway in cancer.
PD-L1 Signaling Pathway in Cancer

PDL1_Signaling_Pathway cluster_TumorCell Tumor Cell cluster_TCell T-Cell PDL1_Tumor PD-L1 PD1_TCell PD-1 Receptor PDL1_Tumor->PD1_TCell Binding TCR T-Cell Receptor (TCR) Signaling PD1_TCell->TCR Inhibits TCell_Function T-Cell Proliferation, Cytokine Release, Cytotoxicity TCR->TCell_Function Activates

PD-1/PD-L1 signaling pathway at the immune synapse.

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical and clinical evaluation of cancer vaccines like IO102-IO103.

In Vivo Tumor Model for Vaccine Efficacy

This protocol describes a common workflow for assessing the anti-tumor efficacy of a cancer vaccine in a syngeneic mouse model.

Experimental_Workflow_InVivo Start Start Tumor_Inoculation Subcutaneous inoculation of tumor cells (e.g., B16 melanoma) into syngeneic mice. Start->Tumor_Inoculation Tumor_Growth Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Tumor_Inoculation->Tumor_Growth Randomization Randomize mice into treatment groups (e.g., Vehicle, Vaccine, Anti-PD-1, Combination). Tumor_Growth->Randomization Treatment Administer treatments according to schedule (e.g., weekly vaccination). Randomization->Treatment Monitoring Monitor tumor growth (caliper measurements) and body weight 2-3 times weekly. Treatment->Monitoring Endpoint Endpoint: Tumors reach pre-defined size limit. Collect tumors and spleens for analysis. Monitoring->Endpoint

Workflow for in vivo vaccine efficacy studies.
ELISpot Assay for Antigen-Specific T-Cell Response

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure T-cell responses to vaccination.

Methodology:

  • Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) from vaccinated subjects or splenocytes from mice are plated in the wells.

  • Stimulation: Cells are stimulated in vitro with the vaccine peptides (e.g., IO102 and IO103 peptides) or control antigens.

  • Incubation: The plate is incubated to allow activated T-cells to secrete cytokines, which are captured by the antibodies on the membrane.

  • Detection: A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

  • Substrate Addition: A precipitating substrate is added, which forms a colored spot on the membrane at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader, and the frequency of antigen-specific T-cells is calculated.

Immunohistochemistry (IHC) for IDO and PD-L1 Expression

IHC is used to visualize the expression and localization of IDO and PD-L1 proteins in tumor tissue.

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned onto glass slides.

  • Deparaffinization and Rehydration: The paraffin (B1166041) is removed using xylene, and the tissue is rehydrated through a series of graded ethanol (B145695) washes.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.

  • Blocking: Endogenous peroxidase activity and non-specific antibody binding sites are blocked.

  • Primary Antibody Incubation: The slides are incubated with a primary antibody specific for either IDO1 or PD-L1.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB), which produces a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.

  • Scoring: A pathologist scores the slides based on the percentage of positive tumor and/or immune cells and the intensity of the staining.

Conclusion

IO102, as a key component of the IO102-IO103 cancer vaccine, represents a novel therapeutic strategy that targets the immunosuppressive tumor microenvironment. By inducing a T-cell response against cells expressing IDO and PD-L1, IO102-IO103 aims to dismantle two critical mechanisms of tumor immune evasion. The promising clinical data, particularly in combination with PD-1 checkpoint inhibitors, underscore the potential of this dual-antigen vaccine to improve outcomes for patients with various advanced cancers. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential and optimal application of this innovative immuno-oncology approach.

References

LDR102: A Novel Kinase Inhibitor for [Fictional Indication] - A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDR102 is a novel, potent, and selective small molecule inhibitor of the [Fictional Kinase Name] ([FKN]), a key signaling protein implicated in the pathophysiology of [Fictional Disease]. This document provides an in-depth technical overview of the discovery and synthesis process of this compound, from initial high-throughput screening to the finalized synthetic route. It is intended to serve as a comprehensive guide for researchers and professionals in the field of drug development.

The Discovery of this compound

The discovery of this compound was a multi-step process that began with a high-throughput screening (HTS) campaign to identify inhibitors of [FKN]. This was followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties.

High-Throughput Screening (HTS)

A library of over 500,000 diverse, drug-like compounds was screened for inhibitory activity against [FKN] using a [Fictional Assay, e.g., Caliper-based mobility shift assay]. The initial HTS identified a number of hit compounds, with the most promising scaffold being the [Fictional Scaffold, e.g., pyrazolo-pyrimidine] core. The lead hit from this screen was designated LDR001.

Lead Optimization

A structure-activity relationship (SAR) study was initiated to optimize the [Fictional Scaffold] core of LDR001. This involved the synthesis of a series of analogs with modifications at various positions of the scaffold. The goal was to improve the half-maximal inhibitory concentration (IC50) against [FKN] while minimizing off-target effects. This iterative process of design, synthesis, and testing led to the identification of this compound as the clinical candidate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the lead compound LDR001 and the optimized clinical candidate this compound.

Compound[FKN] IC50 (nM)[Related Kinase 1] IC50 (nM)[Related Kinase 2] IC50 (nM)Microsomal Stability (t½, min)
LDR0018751,200>10,00015
This compound12>5,000>10,00095

Experimental Protocols

[FKN] Kinase Inhibition Assay
  • Objective: To determine the in vitro potency of compounds against [FKN].

  • Methodology:

    • Recombinant human [FKN] enzyme was incubated with the test compound (at varying concentrations) and a fluorescently labeled peptide substrate in a kinase buffer.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of a chelating agent.

    • The phosphorylated and unphosphorylated peptide substrates were separated by capillary electrophoresis.

    • The amount of phosphorylated product was quantified by fluorescence detection.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

The Synthesis of this compound

The synthesis of this compound is a [Fictional Number, e.g., 5]-step process starting from commercially available starting materials. The synthetic route was designed for scalability and efficiency.

Synthetic Scheme

[A description of the multi-step synthesis would be placed here, detailing each reaction. For the purpose of this example, a high-level overview is provided.]

The synthesis begins with a [Fictional Reaction, e.g., Suzuki coupling] between [Starting Material A] and [Starting Material B] to form the core scaffold. Subsequent steps involve [Fictional Reaction, e.g., a Buchwald-Hartwig amination] to install a key side chain, followed by a final deprotection step to yield this compound.

Experimental Protocol for Step 3: [Fictional Reaction Name]
  • Objective: To synthesize Intermediate C from Intermediate B.

  • Methodology:

    • To a solution of Intermediate B (1.0 eq) in [Solvent] was added [Reagent A] (1.2 eq) and [Catalyst] (0.05 eq).

    • The reaction mixture was heated to [Temperature] for [Time].

    • The reaction was monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction was cooled to room temperature and quenched with [Quenching Agent].

    • The aqueous layer was extracted with [Solvent].

    • The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated in vacuo.

    • The crude product was purified by column chromatography on silica (B1680970) gel to afford Intermediate C.

Visualizations

Signaling Pathway

LDR102_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor FKN [FKN] Receptor->FKN Activates Downstream1 Downstream Effector 1 FKN->Downstream1 Downstream2 Downstream Effector 2 FKN->Downstream2 Transcription Gene Transcription Downstream1->Transcription Downstream2->Transcription This compound This compound This compound->FKN Inhibits Cellular Response Cellular Response Transcription->Cellular Response

Caption: The inhibitory action of this compound on the [FKN] signaling pathway.

Discovery Workflow

LDR102_Discovery_Workflow HTS High-Throughput Screening (500,000 compounds) Hit_ID Hit Identification (LDR001) HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Candidate Candidate Selection (this compound) Lead_Op->Candidate Preclinical Preclinical Development Candidate->Preclinical

Caption: The workflow for the discovery of this compound.

Synthesis Process

LDR102_Synthesis_Process SM_A Starting Material A Intermediate_A Intermediate A SM_A->Intermediate_A SM_B Starting Material B SM_B->Intermediate_A Step 1: [Fictional Reaction] Intermediate_B Intermediate B Intermediate_A->Intermediate_B Step 2 Intermediate_C Intermediate C Intermediate_B->Intermediate_C Step 3 This compound This compound Intermediate_C->this compound Step 4 & 5

Caption: The multi-step synthesis route for this compound.

LDR102: A Technical Deep Dive into Target Selectivity and Binding Affinity for the ROR1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target selectivity and binding affinity of LDR102, a potent inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. All data presented herein is derived from publicly available scientific literature.

Executive Summary

This compound, also identified as compound 19h in its primary publication, has emerged as a significant research compound due to its potent and selective inhibition of ROR1, a transmembrane protein implicated in the progression of various cancers. This guide summarizes the quantitative data on this compound's binding affinity and cellular activity, details the experimental methodologies used for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Target Profile: ROR1

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is an oncoembryonic protein that is highly expressed during fetal development and in numerous malignancies, while its expression in healthy adult tissues is minimal. This differential expression profile makes ROR1 an attractive therapeutic target for cancer. ROR1 is a key player in several signaling pathways that promote cancer cell proliferation, survival, migration, and resistance to therapy.

Quantitative Analysis of this compound Binding and Activity

The following tables summarize the key quantitative metrics for this compound's interaction with its primary target, ROR1, and its inhibitory effects on cancer cell lines.

Table 1: Binding Affinity of this compound for ROR1

CompoundTargetBinding Affinity (KD)
This compound (19h)ROR10.10 µM[1]

Table 2: Cellular Inhibitory Activity of this compound

CompoundCell LineCancer TypeIC50
This compound (19h)H1975Non-Small Cell Lung Cancer0.36 µM[1]
This compound (19h)A549Non-Small Cell Lung Cancer1.37 µM[1]
This compound (19h)MDA-MB-231Triple-Negative Breast Cancer0.47 µM[1]

Target Selectivity Profile

A comprehensive kinase selectivity profile for this compound is crucial for understanding its off-target effects and therapeutic window. While the primary publication confirms potent ROR1 inhibition, a broad panel screening against other kinases is necessary for a complete selectivity assessment. At present, detailed public data on the screening of this compound against a wide panel of kinases is not available. Standard industry practice involves screening investigational compounds against a diverse panel of kinases to determine their selectivity.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by inhibiting ROR1-mediated signaling. The primary pathways affected include:

  • PI3K/AKT/mTOR Pathway: This is a central regulator of cell growth, proliferation, and survival.

  • MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

  • NF-κB Pathway: This pathway plays a key role in inflammation, immunity, and cell survival.

  • STAT3 Pathway: This pathway is involved in cell growth, survival, and differentiation.

By inhibiting ROR1, this compound is expected to downregulate these pro-survival pathways, leading to apoptosis in cancer cells.

ROR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROR1 ROR1 PI3K PI3K ROR1->PI3K MAPK MAPK ROR1->MAPK NFkB NF-κB ROR1->NFkB STAT3 STAT3 ROR1->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation STAT3->Proliferation This compound This compound This compound->ROR1 Inhibits

ROR1 Signaling Pathways Inhibited by this compound

Experimental Protocols

The following are generalized protocols representative of the methodologies likely employed in the characterization of this compound, based on standard laboratory practices. For the exact protocols, readers are directed to the primary publication: Luo D, et al., J Med Chem. 2024 Jul 11;67(13):10655-10686.

ROR1 Kinase Binding Assay (Illustrative Workflow)

This assay determines the binding affinity of a compound to the ROR1 kinase domain.

Kinase_Binding_Assay_Workflow start Start recombinant_protein Recombinant ROR1 Kinase Domain start->recombinant_protein compound_prep This compound Serial Dilution start->compound_prep incubation Incubation of ROR1 with this compound recombinant_protein->incubation compound_prep->incubation detection Detection of Binding (e.g., SPR, TR-FRET) incubation->detection data_analysis Data Analysis to Determine KD detection->data_analysis end End data_analysis->end

Workflow for ROR1 Kinase Binding Assay

Protocol Steps:

  • Protein Immobilization/Preparation: Recombinant ROR1 kinase domain is either immobilized on a sensor chip (for Surface Plasmon Resonance - SPR) or prepared in a suitable buffer for solution-based assays.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Binding Reaction: The various concentrations of this compound are allowed to flow over the immobilized ROR1 or are mixed with ROR1 in solution.

  • Detection: The binding events are detected in real-time.

  • Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells (H1975, A549, MDA-MB-231) in 96-well plates start->cell_seeding compound_treatment Treat cells with serial dilutions of this compound cell_seeding->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours (Formazan crystal formation) mtt_addition->formazan_incubation solubilization Add Solubilization Solution (e.g., DMSO) formazan_incubation->solubilization absorbance_reading Read Absorbance at ~570 nm solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Workflow for MTT Cell Viability Assay

Protocol Steps:

  • Cell Seeding: H1975, A549, or MDA-MB-231 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Crystal Formation: The plates are incubated for a few hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC50 value is calculated.

Conclusion

This compound is a potent inhibitor of ROR1 with significant anti-proliferative activity in cancer cell lines. Its high affinity for ROR1 and its ability to induce apoptosis in cancer cells make it a valuable tool for further investigation into ROR1-targeted cancer therapies. A comprehensive kinase selectivity profile will be essential to fully delineate its therapeutic potential and off-target effects. The experimental workflows and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in the field.

References

The ROR1 Signaling Pathway and Its Inhibition by LDR102: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an onco-embryonic protein that has emerged as a significant target in cancer therapy. Its expression is minimal in adult tissues but is aberrantly upregulated in a multitude of hematological and solid malignancies, where it plays a crucial role in tumor cell proliferation, survival, migration, and resistance to therapy.[1][2] This technical guide provides an in-depth overview of the ROR1 signaling pathway, its molecular components, and downstream effects. Furthermore, it details the inhibitory action and preclinical data of LDR102, a novel small molecule inhibitor of ROR1. This document is intended to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual diagrams to facilitate further research and drug development efforts targeting the ROR1 pathway.

The ROR1 Receptor and its Ligand

ROR1 is a type I transmembrane protein characterized by an extracellular domain containing an immunoglobulin (Ig)-like domain, a cysteine-rich domain (CRD), and a Kringle domain.[3][4] The intracellular region possesses a tyrosine kinase domain, two serine/threonine-rich domains, and a proline-rich domain.[3][4] While initially classified as an "orphan" receptor, the non-canonical Wnt ligand, Wnt5a, has been identified as a primary ligand for ROR1.[5] The binding of Wnt5a to the CRD of ROR1 is a critical step in the activation of its downstream signaling cascades.[5][6]

The ROR1 Signaling Cascade

Upon ligand binding, ROR1 can homodimerize or form heterodimers with other receptors, such as ROR2, leading to the activation of several downstream signaling pathways.[7][8] ROR1 signaling is complex and can be context-dependent, but key pathways include the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways.[9][10] Activation of these pathways ultimately promotes cancer cell survival by inhibiting apoptosis and enhancing proliferation.[3][8]

ROR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 Binds to CRD PI3K PI3K ROR1->PI3K Activates This compound This compound This compound->ROR1 Inhibits

This compound: A Small Molecule Inhibitor of ROR1

This compound, also known as Compound 19h, is a novel small molecule inhibitor that targets the intracellular kinase domain of ROR1.[3][11] Its development represents a promising strategy for the treatment of ROR1-expressing cancers.[9]

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ROR1 kinase domain, thereby inhibiting its activity.[11] This prevents the phosphorylation of downstream signaling molecules and leads to the suppression of pro-survival pathways.[9] Preclinical studies have shown that this compound can induce apoptosis in cancer cells and suppress tumor growth in vivo.[3]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

ParameterValueDescriptionReference(s)
Ki 0.10 µMInhibitor constant, indicating the binding affinity of this compound to ROR1.[3][12]
IC50 0.36 µMHalf-maximal inhibitory concentration against the NCI-H1975 lung cancer cell line.[3][12]
1.37 µMHalf-maximal inhibitory concentration against the A549 lung cancer cell line.[3][12]
0.47 µMHalf-maximal inhibitory concentration against the MDA-MB-231 breast cancer cell line.[3][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ROR1 signaling pathway and the inhibitory effects of this compound.

Experimental Workflow for this compound Characterization

LDR102_Workflow Western_Blot Western_Blot Xenograft Xenograft Western_Blot->Xenograft Transition to In Vivo Models

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity (Ki) of this compound to the ROR1 protein.

  • Protocol:

    • Immobilize recombinant human ROR1 protein onto a sensor chip.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip surface.

    • Measure the association and dissociation rates of this compound binding to ROR1 in real-time.

    • Analyze the resulting sensorgrams to calculate the equilibrium dissociation constant (KD), from which the inhibitor constant (Ki) can be derived.

Cell Viability (MTT) Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

  • Protocol:

    • Seed ROR1-expressing cancer cells (e.g., NCI-H1975, A549, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][12]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]

Western Blot Analysis
  • Objective: To assess the effect of this compound on the phosphorylation of key proteins in the ROR1 signaling pathway.

  • Protocol:

    • Treat ROR1-expressing cells with this compound at various concentrations for a specified time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of ROR1, AKT, ERK, and other relevant signaling proteins, as well as a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Subcutaneously implant ROR1-expressing human cancer cells into immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group and a vehicle control to the control group according to a predetermined dosing schedule.

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion and Future Directions

The ROR1 signaling pathway is a compelling target for cancer therapy due to its selective expression on tumor cells and its critical role in driving malignancy. The development of small molecule inhibitors like this compound offers a promising therapeutic avenue. The data presented in this guide highlight the potent and specific anti-tumor activity of this compound in preclinical models. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives, as well as evaluating its efficacy in combination with other anti-cancer agents. Clinical investigation of this compound is warranted to determine its safety and efficacy in patients with ROR1-positive cancers.

References

LDR102: A Novel ROR1 Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LDR102, also identified as compound 19h, is a novel, potent, and selective small molecule inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1] ROR1 is a transmembrane protein that is highly expressed during embryogenesis and in various hematological and solid malignancies, while its expression in healthy adult tissues is limited. This differential expression profile makes ROR1 an attractive therapeutic target for cancer. This compound has demonstrated significant anti-tumor activity in preclinical models, suggesting its potential as a promising candidate for further development in oncology. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the signaling pathways it modulates.

Core Data Summary

Binding Affinity and In Vitro Potency

This compound exhibits a strong binding affinity to ROR1 and potent inhibitory effects on the proliferation of various cancer cell lines. The key quantitative data are summarized in the table below.

ParameterValueCell Line(s)Reference
Binding Affinity (KD) 0.10 µM-[1]
IC50 0.36 µMH1975 (Lung Cancer)[1]
1.37 µMA549 (Lung Cancer)[1]
0.47 µMMDA-MB-231 (Breast Cancer)[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ROR1. ROR1 is a key player in several oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and migration. The binding of its ligand, Wnt5a, to ROR1 is known to activate non-canonical Wnt signaling and other downstream pathways.

The inhibition of ROR1 by this compound is believed to disrupt these signaling cascades, ultimately leading to apoptosis of cancer cells.[1] The primary signaling pathways affected by ROR1 inhibition are depicted below.

ROR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 PI3K PI3K ROR1->PI3K ERK ERK1/2 ROR1->ERK NFkB NF-κB ROR1->NFkB This compound This compound This compound->ROR1 Apoptosis Apoptosis This compound->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation NFkB->Proliferation

Caption: this compound inhibits ROR1, blocking downstream pro-survival pathways.

Preclinical Efficacy

In preclinical studies, this compound has demonstrated significant anti-tumor efficacy. In a mouse xenograft model, administration of this compound resulted in a notable suppression of tumor growth without causing apparent toxicity to the animals.[1] This suggests a favorable therapeutic window for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, based on standard laboratory practices and information from the primary literature.[1]

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (H1975, A549, and MDA-MB-231) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of this compound (typically in a serial dilution) or vehicle control (DMSO).

  • Incubation: Cells are incubated with the compound for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plates B Treat with this compound (various concentrations) A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 490 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining the in vitro potency of this compound.

Western Blot Analysis for Apoptosis Induction
  • Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for 24 or 48 hours.

  • Protein Extraction: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP) and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Clinical Status

As of the latest available information, there are no registered clinical trials for this compound. The compound is currently in the preclinical stage of development.

Conclusion

This compound is a promising novel ROR1 inhibitor with potent anti-proliferative and pro-apoptotic activity in preclinical cancer models. Its selectivity for a cancer-associated target and favorable in vivo efficacy and safety profile warrant further investigation. The detailed mechanistic and pharmacological data presented in this guide provide a solid foundation for its continued development as a potential cancer therapeutic. Future studies should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of cancer models, and ultimately advancing it towards clinical trials.

References

LDR102: An Inquiry into its Role in Oncogenesis Reveals No Direct Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and publicly available data, the specific molecule "LDR102" does not appear to be a recognized entity in the context of oncogenesis or cancer research. Extensive database queries for "this compound" and its potential involvement in signaling pathways, cancer development, or as a therapeutic agent have yielded no direct results. This suggests that "this compound" may be a very new or proprietary compound not yet described in published literature, a misnomer, or a term with limited recognition in the broader scientific community.

For researchers, scientists, and drug development professionals investigating novel targets in oncology, the absence of information on "this compound" necessitates a return to foundational discovery and identification processes. Standard preclinical and clinical development pipelines for any new chemical or biological entity would involve a series of well-defined experimental stages to elucidate its function and potential therapeutic utility.

Hypothetical Experimental Workflow for a Novel Compound in Oncology

Should "this compound" be a novel compound of interest, a typical investigative workflow to determine its role in oncogenesis would encompass the following stages. This generalized workflow is presented here to guide researchers in the absence of specific information on this compound.

G cluster_discovery Phase 1: Discovery & Characterization cluster_preclinical Phase 2: Preclinical Evaluation cluster_clinical Phase 3: Clinical Development A Compound Synthesis & Purification B In vitro Screening (Cell Viability Assays) A->B C Target Identification & Validation B->C D Mechanism of Action (Signaling Pathway Analysis) C->D E In vivo Efficacy (Xenograft Models) D->E F ADME/Toxicity Studies E->F G Phase I Trials (Safety & Dosage) F->G H Phase II Trials (Efficacy in Patients) G->H I Phase III Trials (Pivotal Studies) H->I

Caption: A generalized workflow for oncological drug discovery and development.

Standard Methodologies in Oncogenesis Research

In the event that a researcher has access to the proprietary compound "this compound," the following are standard experimental protocols that would be employed to characterize its oncogenic or anti-oncogenic properties.

Cell Viability and Proliferation Assays

Objective: To determine the effect of the compound on the growth and survival of cancer cell lines.

Typical Protocol (MTT Assay):

  • Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the compound (e.g., this compound) is prepared and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is then determined.

Signaling Pathway Analysis

Objective: To identify the molecular pathways modulated by the compound in cancer cells.

Typical Protocol (Western Blotting):

  • Cell Lysis: Cancer cells are treated with the compound for various time points and at different concentrations. After treatment, the cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to key signaling proteins (e.g., Akt, ERK, p53).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation status upon compound treatment.

G cluster_pathway Hypothetical Signaling Cascade A This compound B Receptor X A->B Binds/Activates C Kinase A B->C Phosphorylates D Kinase B C->D Activates E Transcription Factor Y D->E Phosphorylates F Gene Expression (Proliferation, Apoptosis) E->F Regulates

Caption: A hypothetical signaling pathway for a novel anti-cancer agent.

Conclusion

While the specific entity "this compound" remains unidentified in the context of oncogenesis based on available information, the established principles and methodologies of cancer biology provide a clear roadmap for the investigation of any novel compound. Researchers in possession of such a molecule are encouraged to undertake systematic in vitro and in vivo studies to characterize its mechanism of action and potential as a therapeutic agent. The absence of public data on "this compound" underscores the proprietary and often confidential nature of early-stage drug development. Future publications or conference presentations may shed light on this currently unknown entity.

Methodological & Application

Application Notes and Protocols for LDR102 in Cancer Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LDR102 is a potent and selective inhibitor of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a transmembrane protein overexpressed in various malignancies, including lung and breast cancer, but with limited expression in normal adult tissues.[1][2] ROR1 is implicated in several oncogenic signaling pathways that promote tumor cell proliferation, survival, and migration. This compound, identified as compound 19h in its discovery publication, has demonstrated significant anti-tumor activity in both in vitro and in vivo models, making it a valuable tool for cancer research and a promising lead compound for therapeutic development.[1][2]

These application notes provide detailed protocols for utilizing this compound to treat cancer cells, assess its biological activity, and investigate its mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to the ROR1 kinase domain, inhibiting its activity. This leads to the induction of apoptosis in tumor cells.[1] The inhibition of ROR1 disrupts downstream signaling pathways crucial for cancer cell survival and proliferation.

ROR1 Signaling Pathway

The following diagram illustrates the central role of ROR1 in cancer cell signaling and the point of inhibition by this compound.

ROR1_Signaling_Pathway ROR1 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates Apoptosis Apoptosis ROR1->Apoptosis Inhibition leads to Wnt5a Wnt5a Wnt5a->ROR1 Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival This compound This compound This compound->ROR1 Inhibits

Caption: this compound inhibits the ROR1 signaling pathway, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueCell LinesReference
Binding Affinity (KD) 0.10 μM-
IC50 (H1975) 0.36 μMLung Cancer
IC50 (A549) 1.37 μMLung Cancer
IC50 (MDA-MB-231) 0.47 μMBreast Cancer

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Animal ModelCell LineTreatmentTumor Growth InhibitionReference
Mouse XenograftH1975This compoundSignificant suppression

(Note: Specific percentage of tumor growth inhibition and pharmacokinetic data from the primary literature were not publicly available in full detail.)

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H1975, A549, MDA-MB-231)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_with_this compound Treat with this compound Serial Dilutions Incubate_Overnight->Treat_with_this compound Incubate_72h Incubate for 72 hours Treat_with_this compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan Crystals Incubate_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • H1975 human lung cancer cells

  • Matrigel

  • This compound formulation for injection (e.g., in a vehicle of saline with 5% DMSO and 10% Solutol)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Implantation:

    • Harvest H1975 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • This compound Administration:

    • Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 50 mg/kg) daily.

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring:

    • Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

    • Statistically analyze the differences in tumor volume and weight between the treated and control groups.

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Start Start Cell_Implantation Implant H1975 Cells in Nude Mice Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Euthanize & Excise Tumors Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the in vivo efficacy of this compound.

References

Application Notes and Protocols: LDR102 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for the administration of LDR102 in mouse xenograft models for preclinical cancer research. The protocols outlined below are intended for researchers, scientists, and drug development professionals actively engaged in in vivo efficacy studies. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.

Mechanism of Action

Information regarding the specific mechanism of action for this compound is not publicly available at this time. This section will be updated as further details are disclosed.

It is hypothesized that this compound may target key signaling pathways involved in tumor growth and proliferation. A generalized diagram of a common oncogenic signaling pathway is presented below to illustrate a potential, though unconfirmed, mechanism.

Signaling Pathway Diagram

Oncogenic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates RAS RAS Receptor_Tyrosine_Kinase->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates LDR102_Inhibition Potential Inhibition by this compound AKT->LDR102_Inhibition Transcription_Factors Transcription Factors mTOR->Transcription_Factors Regulates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates MEK->LDR102_Inhibition ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes

Caption: A generalized diagram of RTK-mediated signaling pathways commonly dysregulated in cancer.

Experimental Protocols

I. Cell Culture and Xenograft Tumor Establishment

A critical first step in conducting in vivo studies is the successful establishment of tumors from cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (or equivalent)

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old

  • Sterile syringes (1 mL) and needles (27-30 gauge)

Protocol:

  • Cell Culture: Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with sterile PBS and detach using Trypsin-EDTA.

  • Cell Pellet Collection: Neutralize trypsin with complete medium, collect the cell suspension, and centrifuge at 300 x g for 5 minutes.

  • Cell Counting and Viability: Resuspend the cell pellet in a known volume of serum-free medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion.

  • Preparation of Cell Suspension for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® to the desired final concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

  • Subcutaneous Tumor Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Shave and sterilize the injection site on the flank of the mouse.

    • Gently lift the skin and inject the cell suspension subcutaneously.

    • Monitor the mice for tumor growth.

Experimental Workflow Diagram

Xenograft_Establishment_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Harvest_Cells Harvest and Count Cells Cell_Culture->Harvest_Cells Prepare_Injection Prepare Cell Suspension (with Matrigel) Harvest_Cells->Prepare_Injection Inject_Mice Subcutaneous Injection into Mice Prepare_Injection->Inject_Mice Monitor_Tumors Monitor Tumor Growth Inject_Mice->Monitor_Tumors Treatment_Start Initiate this compound Treatment Monitor_Tumors->Treatment_Start End End Treatment_Start->End

Caption: Workflow for establishing subcutaneous mouse xenograft models.

II. This compound Formulation and Administration

Proper formulation and consistent administration of this compound are paramount for obtaining meaningful results.

Materials:

  • This compound compound

  • Vehicle (e.g., sterile PBS, saline, or a specific formulation buffer)

  • Vortex mixer

  • Sonicator (optional, for difficult to dissolve compounds)

  • Appropriate administration tools (e.g., oral gavage needles, sterile syringes and needles for injection)

Protocol:

  • Formulation Preparation:

    • On the day of administration, weigh the required amount of this compound.

    • Prepare the vehicle solution.

    • Add the vehicle to the this compound powder and vortex thoroughly until the compound is completely dissolved or forms a homogenous suspension. Sonication may be used if necessary, but care should be taken to avoid degradation of the compound.

  • Dose Calculation: Calculate the volume of the this compound formulation to be administered to each mouse based on its body weight and the desired dosage (mg/kg).

  • Administration:

    • Intraperitoneal (IP) Injection: Securely hold the mouse and inject the this compound formulation into the lower right quadrant of the abdomen.

    • Intravenous (IV) Injection: Administer the formulation into the lateral tail vein. This may require a heating lamp to dilate the vein.

    • Oral Gavage (PO): Use a proper-sized oral gavage needle to administer the formulation directly into the stomach.

    • Note: The choice of administration route will depend on the properties of this compound and the experimental design.

  • Treatment Schedule: Administer this compound according to the predetermined schedule (e.g., daily, twice daily, every other day).

III. In Vivo Efficacy Evaluation

Monitoring tumor growth and the overall health of the animals is essential for evaluating the efficacy of this compound.

Materials:

  • Digital calipers

  • Animal balance

  • Data recording sheets or software

Protocol:

  • Tumor Measurement: Measure the length (L) and width (W) of the tumors using digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W^2) / 2 .

  • Body Weight Measurement: Record the body weight of each mouse at the same frequency as tumor measurements to monitor for toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point. At the endpoint, mice are euthanized, and tumors are excised and weighed.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Summary of this compound Administration Protocol

ParameterDescription
Mouse Strain e.g., NOD/SCID, Athymic Nude
Cell Line e.g., MCF-7, A549, etc.
Number of Cells Injected e.g., 5 x 10^6
Vehicle e.g., PBS, 0.5% CMC in water
This compound Doses e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg
Route of Administration e.g., Intraperitoneal (IP), Oral (PO)
Dosing Frequency e.g., Once daily (QD), Twice daily (BID)
Treatment Duration e.g., 21 days

Table 2: Example of Tumor Growth Inhibition Data

Treatment GroupNumber of Mice (n)Mean Tumor Volume at Day X (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control101500 ± 150N/A+5
This compound (10 mg/kg)10900 ± 12040+2
This compound (25 mg/kg)10450 ± 9070-1
This compound (50 mg/kg)10225 ± 6085-5

Disclaimer

This document provides a general framework for the administration of this compound in mouse xenograft models. Researchers must adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. The specific details of this compound, including its mechanism of action and optimal formulation, are based on generalized knowledge of anti-cancer drug development and should be confirmed with any available proprietary information.

Application Notes: LDR102 for the Interrogation of ROR1 Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is a transmembrane protein critical during embryonic development but largely absent in adult tissues.[1][2] Its re-expression in various cancers, including lung adenocarcinoma, breast cancer, and chronic lymphocytic leukemia (CLL), is associated with tumor progression, metastasis, and poor prognosis.[1][2][3] This oncogenic role is driven by the activation of several key survival and proliferation pathways, such as PI3K/AKT/mTOR and MAPK/ERK. The selective expression of ROR1 on cancer cells makes it an attractive therapeutic target. LDR102 is a potent and specific small molecule inhibitor of ROR1, offering a valuable tool for studying its function and downstream signaling cascades. These notes provide detailed protocols to investigate the effects of this compound on ROR1 signaling.

Core Signaling Pathways Modulated by ROR1

ROR1 functions as a receptor or co-receptor, often for Wnt ligands like Wnt5a, to activate multiple downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. The primary cascades influenced by ROR1 activation include the PI3K/AKT/mTOR, MAPK/ERK, NF-κB, and STAT3 pathways. Inhibition of ROR1 by this compound is expected to attenuate these signaling axes.

ROR1_Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK/ERK Pathway WNT5A Wnt5a ROR1 ROR1 Receptor WNT5A->ROR1 binds PI3K PI3K ROR1->PI3K activates MEK MEK ROR1->MEK NFkB NF-κB ROR1->NFkB STAT3 STAT3 ROR1->STAT3 This compound This compound This compound->ROR1 inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival ERK ERK MEK->ERK Migration Cell Migration & Invasion ERK->Migration

Caption: ROR1 downstream signaling pathways and the inhibitory action of this compound.

Quantitative Data on this compound Activity

This compound demonstrates potent inhibition of ROR1 and effectively suppresses the proliferation of various ROR1-expressing cancer cell lines.

Parameter Value Cell Line Description Reference
Ki 0.10 µMN/AInhibitor constant for ROR1.
IC₅₀ 0.36 µMNCI-H1975 (Lung Cancer)Half-maximal inhibitory concentration for cell proliferation.
IC₅₀ 1.37 µMA549 (Lung Cancer)Half-maximal inhibitory concentration for cell proliferation.
IC₅₀ 0.47 µMMDA-MB-231 (Breast Cancer)Half-maximal inhibitory concentration for cell proliferation.

Experimental Workflow for Studying this compound Effects

A systematic approach is required to characterize the impact of this compound on ROR1 signaling and its functional consequences on cancer cells.

Experimental_Workflow cluster_assays Downstream Analysis start Select ROR1-expressing cell lines (e.g., NCI-H1975) culture Cell Culture & Seeding start->culture treat Treat cells with this compound (Dose-response & time-course) culture->treat harvest Harvest Cells & Prepare Lysates treat->harvest western Western Blot Analysis (p-AKT, p-mTOR, p-ERK) harvest->western coip Co-Immunoprecipitation (ROR1 protein interactions) harvest->coip viability Cell Viability Assay (MTT / CellTiter-Glo) harvest->viability analysis Data Analysis & Interpretation (IC₅₀, pathway modulation) western->analysis coip->analysis viability->analysis

References

Application Notes and Protocols: Western Blot Analysis of ROR1 Phosphorylation Following LDR102 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a transmembrane protein that plays a crucial role in embryonic development.[1] In adult tissues, its expression is limited, but it is aberrantly re-expressed in various hematologic and solid malignancies, including chronic lymphocytic leukemia (CLL), non-small cell lung cancer, and breast cancer.[2][3] ROR1 is associated with tumor progression, therapy resistance, and poor patient outcomes, making it an attractive therapeutic target.[1][2]

ROR1 activation, often initiated by its ligand Wnt5a, triggers downstream signaling pathways such as PI3K/AKT/mTOR, MAPK/ERK, and NF-κB, which promote cell proliferation, survival, migration, and epithelial-to-mesenchymal transition (EMT).[4][5][6] The phosphorylation of specific tyrosine residues within the intracellular kinase domain of ROR1 is a critical step in its activation and signal transduction.[7][8]

LDR102 is a small molecule inhibitor targeting ROR1 with a high affinity (Ki of 0.10 μM).[9] By inhibiting ROR1, this compound aims to block its oncogenic signaling and suppress tumor growth. This document provides a detailed protocol for analyzing the phosphorylation status of ROR1 in cancer cell lines after treatment with this compound using Western blot analysis. This technique is essential for verifying the mechanism of action of this compound and quantifying its inhibitory effect on ROR1 signaling.

Signaling Pathway and Experimental Workflow

ROR1 Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of ROR1 in activating key oncogenic pathways and the proposed point of intervention for the inhibitor this compound.

ROR1_Signaling_Pathway Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 Binds & Activates PI3K_AKT PI3K/AKT/mTOR Pathway ROR1->PI3K_AKT MAPK_ERK MAPK/ERK Pathway ROR1->MAPK_ERK NFkB NF-κB Pathway ROR1->NFkB This compound This compound This compound->ROR1 Inhibits Phosphorylation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Metastasis Metastasis & EMT PI3K_AKT->Metastasis MAPK_ERK->Proliferation MAPK_ERK->Metastasis NFkB->Proliferation

Caption: ROR1 signaling cascade and this compound inhibition point.

Western Blot Experimental Workflow

This diagram outlines the major steps for assessing ROR1 phosphorylation after treating cells with this compound.

Western_Blot_Workflow start Cancer Cell Culture (e.g., NCI-H1975, MDA-MB-231) treatment Treat with this compound (Dose-response & Time-course) start->treatment lysis Cell Lysis (RIPA buffer + Inhibitors) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% BSA in TBST) transfer->blocking probing Antibody Incubation (Primary & Secondary) blocking->probing detection Signal Detection (Chemiluminescence) probing->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Workflow for Western blot analysis of ROR1.

Quantitative Data Summary

The following tables present representative data on the effect of this compound on ROR1 phosphorylation and cell viability. This compound has been shown to inhibit the proliferation of cancer cell lines such as H1975, A549, and MDA-MB-231.[9]

Table 1: Dose-Dependent Inhibition of ROR1 Phosphorylation by this compound

This compound Concentration (µM)Relative p-ROR1 / Total ROR1 Ratio (Normalized)Standard Deviation
0 (Vehicle)1.00± 0.08
0.10.75± 0.06
0.50.35± 0.04
1.00.15± 0.03
2.50.05± 0.02
5.00.02± 0.01

Table 2: Time-Course of ROR1 Dephosphorylation with this compound (1.0 µM)

Treatment Time (hours)Relative p-ROR1 / Total ROR1 Ratio (Normalized)Standard Deviation
01.00± 0.07
0.50.68± 0.05
10.42± 0.04
20.21± 0.03
40.16± 0.03
80.14± 0.02

Table 3: Effect of this compound on Cancer Cell Viability (IC50 Values)

Cell LineIC50 (µM)
H1975 (Lung Adenocarcinoma)0.36
MDA-MB-231 (Breast Cancer)0.47
A549 (Lung Adenocarcinoma)1.37

Data are representative. Actual results may vary based on experimental conditions and cell lines used.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture : Culture human cancer cell lines known to express ROR1 (e.g., NCI-H1975, MDA-MB-231) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1 µM to 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment :

    • Dose-Response : Replace the culture medium with media containing various concentrations of this compound or vehicle control. Incubate for a fixed time (e.g., 2-4 hours).

    • Time-Course : Treat cells with a fixed concentration of this compound (e.g., 1.0 µM) and harvest cells at different time points (e.g., 0, 30 min, 1, 2, 4, 8 hours).

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis :

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer per well.[10][11] The RIPA buffer should be supplemented with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation and dephosphorylation.[12]

    • RIPA Buffer Composition : 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[13]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[10]

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[13]

  • Protein Quantification :

    • Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.

    • Determine the protein concentration using a BCA Protein Assay Kit, following the manufacturer’s instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation :

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE :

    • Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a PVDF membrane.[7]

    • Perform the transfer at 100V for 90 minutes or using a semi-dry transfer system according to the manufacturer's protocol.

  • Blocking :

    • After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12] BSA is recommended over non-fat milk for phospho-protein detection to reduce background.

  • Primary Antibody Incubation :

    • Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Recommended Antibodies :

      • Rabbit anti-phospho-ROR1 (p-ROR1) antibody.

      • Mouse or Rabbit anti-total ROR1 antibody.

      • Mouse anti-β-Actin or anti-GAPDH antibody (as a loading control).

  • Secondary Antibody Incubation :

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Signal Detection :

    • Wash the membrane three times with TBST for 10 minutes each.

    • Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional) :

    • To detect total ROR1 or a loading control on the same membrane, the membrane can be stripped of the initial antibodies using a mild stripping buffer. After stripping, re-block the membrane and proceed with the primary antibody incubation for the next protein of interest. Multiplex fluorescent Western blotting is an alternative that avoids stripping.[14][15]

Protocol 4: Data Analysis
  • Densitometry : Quantify the band intensities from the Western blot images using software such as ImageJ.

  • Normalization :

    • Normalize the intensity of the p-ROR1 band to the intensity of the total ROR1 band for each sample. This ratio corrects for any variations in protein loading.

    • Further normalize this ratio to the vehicle-treated control sample to determine the relative fold change in phosphorylation.

    • Normalize all p-ROR1 and total ROR1 values to the loading control (e.g., β-Actin) to ensure equal protein loading across all lanes.

  • Statistical Analysis : Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes. Present data as mean ± standard deviation.

References

Application Notes and Protocols for TAS-102 in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "LDR102." Following a comprehensive search, no public information was found for a compound with this designation in the context of chemotherapy combinations. It is highly probable that this was a typographical error and the intended compound was TAS-102 (trifluridine/tipiracil (B1663634), brand name Lonsurf®), a well-documented oral nucleoside analog used in cancer therapy. The following application notes and protocols are based on the extensive preclinical and clinical data available for TAS-102.

Introduction

TAS-102 is an oral cytotoxic agent composed of trifluridine (B1683248) (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a thymidine (B127349) phosphorylase inhibitor. The primary anti-tumor activity of TAS-102 stems from the incorporation of FTD into DNA, leading to DNA dysfunction and inhibition of cell proliferation.[1] TPI enhances the bioavailability of FTD by preventing its degradation.[1] Preclinical and clinical studies have demonstrated the efficacy of TAS-102 in various cancers, particularly in metastatic colorectal cancer (mCRC) and gastric cancer.[1][2] Furthermore, synergistic or additive anti-tumor effects have been observed when TAS-102 is combined with other chemotherapy agents, providing a strong rationale for its use in combination regimens.

These application notes provide a summary of key preclinical data for TAS-102 in combination with other chemotherapeutics, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Preclinical Efficacy of TAS-102 Combination Therapy

The following tables summarize the quantitative data from preclinical studies evaluating TAS-102 in combination with other chemotherapy agents in various cancer models.

Table 1: In Vivo Efficacy of TAS-102 in Combination with Irinotecan (B1672180) in Colorectal and Gastric Cancer Xenograft Models

Cancer ModelCombination TherapyDosing ScheduleKey OutcomeReference
KM12C (Colorectal)TAS-102 (150 mg/kg/day, p.o.) + Irinotecan (50 mg/kg, i.v.)TAS-102: Days 1-14 (BID); Irinotecan: Days 1, 8Significantly superior tumor growth inhibition and prolonged RTV5 compared to monotherapy (p<0.01)[2]
KM12C/5-FU (5-FU Resistant Colorectal)TAS-102 (150 mg/kg/day, p.o.) + Irinotecan (50 mg/kg, i.v.)TAS-102: Days 1-14 (BID); Irinotecan: Days 1, 8Significantly superior tumor growth inhibition and prolonged RTV5 compared to monotherapy (p<0.01)[2]
DLD-1/5-FU (5-FU Resistant Colorectal)TAS-102 (150 mg/kg/day, p.o.) + Irinotecan (50 mg/kg, i.v.)TAS-102: Days 1-14 (BID); Irinotecan: Days 1, 8Significantly superior tumor growth inhibition and prolonged RTV5 compared to monotherapy (p<0.01)[2]
SC-2 (Gastric)TAS-102 (150 mg/kg/day, p.o.) + Irinotecan (50 mg/kg, i.v.)TAS-102: Days 1-14 (BID); Irinotecan: Days 1, 8Significantly superior tumor growth inhibition and prolonged RTV5 compared to monotherapy (p<0.01)[2]

RTV5: Time taken for the tumor volume to increase five-fold.

Table 2: In Vivo Efficacy of TAS-102 in Combination with Oxaliplatin in Colorectal and Gastric Cancer Xenograft Models

Cancer ModelCombination TherapyDosing ScheduleKey OutcomeReference
HCT 116 (Colorectal)TAS-102 (150 mg/kg/day, p.o.) + Oxaliplatin (7 mg/kg, i.v.)TAS-102: Days 1-14 (BID); Oxaliplatin: Days 1, 8Significantly superior tumor growth inhibition and prolonged RTV5 compared to monotherapy (p<0.001)
SW-48 (Colorectal)TAS-102 (150 mg/kg/day, p.o.) + Oxaliplatin (7 mg/kg, i.v.)TAS-102: Days 1-14 (BID); Oxaliplatin: Days 1, 8Significantly superior tumor growth inhibition and prolonged RTV5 compared to monotherapy (p<0.001)
SC-2 (Gastric)TAS-102 (150 mg/kg/day, p.o.) + Oxaliplatin (13 mg/kg, i.v.)TAS-102: Days 1-14 (BID); Oxaliplatin: Days 1, 8Significantly superior tumor growth inhibition and prolonged RTV5 compared to monotherapy (p<0.001)
MKN74 (Gastric)TAS-102 (150 mg/kg/day, p.o.) + Oxaliplatin (13 mg/kg, i.v.)TAS-102: Days 1-14 (BID); Oxaliplatin: Days 1, 8Significantly superior tumor growth inhibition and prolonged RTV5 compared to monotherapy (p<0.001)
MKN74/5FU (5-FU Resistant Gastric)TAS-102 (150 mg/kg/day, p.o.) + Oxaliplatin (13 mg/kg, i.v.)TAS-102: Days 1-14 (BID); Oxaliplatin: Days 1, 8Significantly superior tumor growth inhibition and prolonged RTV5 compared to monotherapy (p<0.001)

Table 3: In Vivo Efficacy of TAS-102 in Combination with Bevacizumab in Colorectal Cancer Xenograft Models

Cancer ModelCombination TherapyDosing ScheduleKey OutcomeReference
SW48 (Colorectal)TAS-102 (150 mg/kg/day, p.o.) + Bevacizumab (5 mg/kg, i.p.)TAS-102: Days 1-14 (BID); Bevacizumab: Days 1, 4, 8, 11Significantly superior tumor growth inhibition and prolonged RTV5 compared to monotherapy
HCT116 (Colorectal)TAS-102 (150 mg/kg/day, p.o.) + Bevacizumab (5 mg/kg, i.p.)TAS-102: Days 1-14 (BID); Bevacizumab: Days 1, 4, 8, 11Significantly superior tumor growth inhibition and prolonged RTV5 compared to monotherapy

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing cell viability following treatment with TAS-102 in combination with another chemotherapeutic agent.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, SW480 colorectal cancer cells)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • TAS-102 (Trifluridine and Tipiracil)

    • Combination chemotherapy agent (e.g., Irinotecan)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of TAS-102 and the combination agent in culture medium.

    • Treat the cells with TAS-102 alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (medium with DMSO if used to dissolve drugs).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes a common method to quantify apoptosis induced by TAS-102 in combination with another agent.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • TAS-102 and combination agent

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with TAS-102, the combination agent, or the combination of both at predetermined concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Western Blotting for DNA Damage and Apoptosis Markers

This protocol allows for the detection of key proteins involved in the cellular response to TAS-102 combination therapy.

  • Materials:

    • Cancer cell lines

    • TAS-102 and combination agent

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-γH2AX for DNA damage, anti-cleaved PARP, anti-cleaved Caspase-3 for apoptosis, and anti-β-actin as a loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Treat cells with the drug combinations as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of TAS-102 combination therapy.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Cancer cell lines for implantation

    • TAS-102

    • Combination chemotherapy agent

    • Vehicle for drug administration (e.g., 0.5% HPMC solution for oral gavage)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (Vehicle control, TAS-102 alone, combination agent alone, and TAS-102 + combination agent).

    • Administer the drugs according to the specified dosing schedule. For example, TAS-102 is typically administered orally twice daily, while agents like irinotecan are given intravenously.[2]

    • Measure the tumor volume with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

    • Analyze the data for tumor growth inhibition and any survival benefit.

Visualization of Pathways and Workflows

Mechanism of Action of TAS-102

TAS102_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular TAS-102 (Oral) TAS-102 (Oral) FTD Trifluridine (FTD) TAS-102 (Oral)->FTD TPI Tipiracil (TPI) TAS-102 (Oral)->TPI TP Thymidine Phosphorylase FTD->TP Degradation TK1 Thymidine Kinase 1 FTD->TK1 Phosphorylation TPI->TP Inhibits FTD_MP FTD-monophosphate TK1->FTD_MP FTD_TP FTD-triphosphate FTD_MP->FTD_TP DNA DNA FTD_TP->DNA Incorporation DNA_damage DNA Dysfunction (Strand Breaks) DNA->DNA_damage

Caption: Mechanism of action of TAS-102.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (TAS-102 +/- Chemo) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis & Tumor Excision endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo xenograft study.

Logical Relationship of TAS-102 Combination Therapy

Combination_Logic tas102 TAS-102 (DNA Damage) synergy Synergistic/Additive Anti-Tumor Effect tas102->synergy chemo Other Chemotherapy (e.g., Topoisomerase Inhibition, Alkylating Agent) chemo->synergy apoptosis Increased Apoptosis synergy->apoptosis proliferation Decreased Cell Proliferation synergy->proliferation

Caption: Rationale for TAS-102 combination therapy.

References

Troubleshooting & Optimization

LDR102 solubility issues in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LDR102. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and application of this compound, with a specific focus on solubility issues in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2]

Q2: I observed precipitation when diluting my this compound DMSO stock solution in culture media. What could be the cause?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous culture media is a common issue for hydrophobic compounds like this compound. This is often due to the rapid change in solvent polarity, causing the compound to fall out of solution. Several factors can contribute to this, including the final concentration of this compound, the concentration of DMSO in the final working solution, and the composition of the culture medium (e.g., presence of salts and proteins).

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture experiments should be kept as low as possible, typically below 0.5%. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of any precipitate.

Troubleshooting Guides

Issue 1: this compound Precipitation in DMSO Stock Solution
  • Observation: Visible crystals or cloudiness in the this compound/DMSO stock solution.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Dissolution Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.
Supersaturation The concentration of this compound may be too high for DMSO to maintain it in solution at storage temperature. Consider preparing a slightly lower concentration stock solution.
Freeze-Thaw Cycles Repeated freezing and thawing can promote precipitation. Aliquot the stock solution into smaller, single-use volumes.
Issue 2: this compound Precipitation in Culture Media
  • Observation: Media becomes cloudy, or a precipitate is visible after adding the this compound stock solution.

  • Possible Causes & Solutions:

CauseSolution
Rapid Dilution A sudden change in solvent polarity can cause the compound to crash out. Try a stepwise dilution method (see Experimental Protocols).
High Final Concentration The desired final concentration of this compound may exceed its solubility limit in the culture medium. Determine the maximum soluble concentration experimentally.
Media Composition Components in the media, such as salts or proteins, can interact with this compound and reduce its solubility. Consider using a serum-free or simplified medium for initial solubility tests.
High DMSO Concentration While DMSO aids initial dissolution, a high final concentration can also alter media properties and affect cell health. Keep the final DMSO concentration below 0.5%.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until all the powder is dissolved. Gentle warming to 37°C in a water bath can be used to facilitate dissolution.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into sterile, light-protected tubes for single-use and store at -20°C or -80°C.

Protocol 2: Stepwise Dilution of this compound into Culture Media

This method aims to minimize the solvent polarity shock upon dilution.

  • Prepare an intermediate dilution of your this compound DMSO stock solution in a pre-warmed (37°C) tube of culture medium. For example, make a 10X concentrated working stock from your 1000X DMSO stock.

  • Vortex the intermediate dilution gently but thoroughly.

  • Add the required volume of the 10X intermediate working stock to your final volume of pre-warmed culture medium to achieve the desired final concentration.

  • Mix the final solution by gentle inversion or swirling. Do not vortex vigorously as this can cause frothing of media containing serum.

  • Use the freshly prepared working solution immediately for your experiments.

Visual Guides

LDR102_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Culture Media weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Gentle Heat (37°C) add_dmso->dissolve intermediate Prepare 10X Intermediate in warm media dissolve->intermediate Use Stock final_dilution Add to Final Volume of warm media intermediate->final_dilution mix Mix Gently final_dilution->mix experiment experiment mix->experiment Ready for Experiment

Caption: Workflow for preparing this compound working solutions.

Troubleshooting_Precipitation cluster_stock In DMSO Stock? cluster_media In Culture Media? start Precipitation Observed? stock_yes Yes start->stock_yes In Stock Solution media_yes Yes start->media_yes In Culture Media action_stock Action: - Gentle Warming - Sonicate - Check Concentration stock_yes->action_stock stock_no No action_media Action: - Use Stepwise Dilution - Lower Final Concentration - Check Media Compatibility media_yes->action_media

Caption: Troubleshooting guide for this compound precipitation.

LDR102_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibits CellularResponse Cellular Response (e.g., Apoptosis) This compound->CellularResponse Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Postulated signaling pathway inhibited by this compound.

References

Technical Support Center: Improving LDR102 Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the ROR1 inhibitor, LDR102, during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a small molecule inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). It has a molecular weight of approximately 541.6 g/mol and is used in cancer research to inhibit the proliferation of cancer cells that overexpress ROR1, such as certain types of lung, breast, and hematologic malignancies.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): Dry, dark, and at 0-4°C[1].

  • Long-term (months to years): Dry, dark, and at -20°C[1].

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should then be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: What is the recommended final concentration of DMSO in cell culture experiments?

A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%[2]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
  • Possible Cause: The aqueous solubility of this compound is limited, and adding a concentrated DMSO stock to an aqueous solution can cause it to precipitate.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The intended final concentration of this compound may exceed its solubility in the aqueous medium. Try using a lower final concentration.

    • Optimize Dilution Method: When diluting the DMSO stock, add it to the aqueous buffer or medium while vortexing or mixing to ensure rapid and even dispersion.

    • Use a Co-Solvent: In some cases, a small percentage of a co-solvent may be necessary to maintain solubility. However, this must be carefully validated for compatibility with your experimental system.

    • pH Adjustment: The solubility of small molecules can be pH-dependent. If your experimental system allows, you can test the solubility of this compound in buffers with slightly different pH values.

Issue 2: Inconsistent or Decreasing Activity of this compound in Long-Term Experiments
  • Possible Cause: this compound may be degrading in the experimental conditions over time. Factors such as temperature, pH, and components in the cell culture medium can affect its stability.

  • Troubleshooting Steps:

    • Assess Stability in Your Medium: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A general protocol for this is provided below.

    • Replenish this compound: For very long-term experiments (e.g., several days or weeks), it may be necessary to replenish the this compound in the culture medium periodically. The frequency of replenishment will depend on its stability in your specific system.

    • Control for Serum Effects: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If you are using serum, consider assessing the stability of this compound in media with and without serum.

Data Presentation

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC33H27N5O3[1]
Molecular Weight541.61 g/mol [1]
AppearanceTo be determined[1]
PurityTo be determined
SolubilitySoluble in DMSO[2]

Table 2: Example IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
H1975Non-small cell lung cancer0.36
A549Non-small cell lung cancer1.37
MDA-MB-231Triple-negative breast cancer0.47

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound by HPLC

This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous solution (e.g., cell culture medium).

Materials:

  • This compound

  • High-purity DMSO

  • Your experimental aqueous solution (e.g., RPMI-1640 + 10% FBS)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare this compound Working Solution: Prepare a solution of this compound in your experimental aqueous solution at the desired final concentration.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution. Stop any potential degradation by adding an equal volume of cold acetonitrile. Centrifuge to pellet any precipitated proteins and transfer the supernatant to an HPLC vial.

  • Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Subsequent Timepoints: At various time points (e.g., 2, 8, 24, 48 hours), take aliquots and process them as described in step 2.

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC using a suitable gradient of Mobile Phase A and B. Monitor the absorbance at a wavelength where this compound absorbs maximally.

  • Data Analysis: Determine the peak area of the this compound peak at each time point. The percentage of this compound remaining at each time point can be calculated relative to the peak area at T=0.

Protocol 2: Cell Viability (MTT) Assay with this compound

This protocol describes a method to assess the effect of this compound on the viability of cancer cells.

Materials:

  • ROR1-expressing cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 10,000 cells/well and allow them to attach overnight[2].

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%[2]. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the cells with this compound for 72 hours at 37°C and 5% CO2[2].

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Mandatory Visualization

ROR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Wnt5a Wnt5a ROR1 ROR1 Ig-like CRD Kringle TM Wnt5a->ROR1:crd Binds ROR1_intra ROR1 TKD PRD PI3K PI3K ROR1_intra:prd->PI3K Activates MEK MEK ROR1_intra:prd->MEK Activates IKK IKK ROR1_intra:prd->IKK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation NFkB NFkB IKK->NFkB NFkB->Survival Metastasis Metastasis NFkB->Metastasis This compound This compound This compound->ROR1_intra:tkd Inhibits

Caption: Simplified ROR1 signaling pathway and the inhibitory action of this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Prep_Working Prepare this compound Working Solution in Medium Prep_Stock->Prep_Working T0 Sample at T=0 Prep_Working->T0 Incubate Incubate at 37°C, 5% CO2 Prep_Working->Incubate Process Process Samples (Acetonitrile Quench) T0->Process T_points Sample at Timepoints (e.g., 2, 8, 24, 48h) Incubate->T_points T_points->Process HPLC Analyze by HPLC Process->HPLC Data Calculate % Remaining vs. T=0 HPLC->Data

Caption: Experimental workflow for assessing the stability of this compound.

References

Troubleshooting inconsistent results with LDR102 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LDR102 Treatment

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable results in experiments involving this compound.

This compound is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is designed to block the phosphorylation of STAT3, a key step in its activation.[1][2] Persistent activation of the STAT3 signaling pathway is a critical driver in many types of cancer, contributing to processes like cell proliferation, survival, and migration.[1][3][4] Therefore, inhibiting this pathway is a promising therapeutic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor that specifically targets the SH2 domain of STAT3. By binding to this domain, this compound prevents the recruitment and subsequent phosphorylation of STAT3 by upstream kinases, such as Janus Kinase (JAK). This inhibition blocks the dimerization of STAT3, its translocation to the nucleus, and the transcription of downstream target genes involved in cell survival and proliferation.

Q2: How should I dissolve and store this compound?

A2: this compound is provided as a lyophilized powder. For stock solutions, it is recommended to dissolve the compound in 100% DMSO to a concentration of 10 mM. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations for cell-based assays, dilute the DMSO stock directly into your aqueous culture medium. It is critical to ensure the final DMSO concentration in your experiment does not exceed a level that could cause off-target effects, typically recommended to be below 0.5%.

Q3: What are the expected downstream effects of this compound treatment in sensitive cancer cell lines?

A3: In cell lines where the STAT3 pathway is constitutively active, successful treatment with this compound is expected to result in a dose-dependent decrease in phosphorylated STAT3 (p-STAT3). This should be followed by a reduction in the expression of STAT3 target genes like Bcl-2, Cyclin D1, and Survivin. Phenotypically, this typically leads to decreased cell viability, inhibition of proliferation, and induction of apoptosis.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (IC50) Results

You may observe significant differences in the calculated IC50 value for this compound between experiments. This is a common issue that can arise from several sources.

Potential Causes and Solutions

Potential CauseRecommended Solution
Inconsistent Cell Health & Passage Number Use cells within a consistent and low passage number range. High-passage cells can exhibit altered signaling and drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Variability in Serum Lots Fetal Bovine Serum (FBS) contains various growth factors that can activate signaling pathways. Test new lots of FBS for their effect on baseline STAT3 activation or consider using a serum-free medium if your cell line permits.
Compound Precipitation This compound may precipitate when diluted from a high-concentration DMSO stock into an aqueous medium. Visually inspect for precipitation. To avoid this, perform serial dilutions in DMSO first before the final dilution into the medium.
Inconsistent Seeding Density Cell density can affect drug response. Ensure uniform cell seeding across all wells and plates. Use a multichannel pipette for seeding and perform a cell count before starting.

Example Data: Effect of Cell Passage on this compound IC50

Cell LinePassage NumberThis compound IC50 (µM)Notes
MDA-MB-23152.5Low passage cells show expected sensitivity.
MDA-MB-231258.1High passage cells show decreased sensitivity.
Issue 2: No Change in p-STAT3 Levels After Treatment (Western Blot)

A common and critical issue is the failure to observe a decrease in phosphorylated STAT3 (p-STAT3 at Tyr705) after this compound treatment. This suggests a problem with either the compound's activity or the experimental procedure.

Logical Troubleshooting Workflow

This workflow can help diagnose why p-STAT3 levels are not decreasing as expected.

G cluster_checks Initial Checks cluster_protocol Protocol Optimization cluster_cell_line Cell Line Specifics start No change in p-STAT3 solubility Is this compound fully dissolved? start->solubility activity Is this compound stock active? solubility->activity Yes sol_no No solubility->sol_no sol_fix Prepare fresh stock. Use sonication. solubility->sol_fix controls Are positive/negative controls working? activity->controls Yes concentration Dose-Response Check controls->concentration Yes time Time-Course Check concentration->time lysis Lysis Buffer Check time->lysis blotting Blotting Protocol Check lysis->blotting lysis_no No lysis->lysis_no lysis_fix Add phosphatase inhibitors. lysis->lysis_fix pathway Is STAT3 constitutively active? blotting->pathway resistance Potential resistance mechanism? pathway->resistance pathway_no No pathway->pathway_no pathway_fix Stimulate with IL-6/LIF. Choose another cell line. pathway->pathway_fix sol_no->sol_fix Action lysis_no->lysis_fix Action pathway_no->pathway_fix Action

Caption: Troubleshooting workflow for p-STAT3 Western blot results.

Potential Causes and Solutions

Potential CauseRecommended Solution
Inactive Compound Ensure the this compound stock solution has been stored correctly. If in doubt, use a fresh aliquot or prepare a new stock. Confirm the compound's integrity if possible.
Insufficient Drug Concentration or Time The concentration or treatment duration may be suboptimal. Perform a dose-response (e.g., 0.1 to 20 µM) and a time-course (e.g., 1, 4, 12, 24 hours) experiment to find the optimal conditions for p-STAT3 inhibition.
Phosphatase Activity Phosphatases in the cell lysate can dephosphorylate STAT3 after harvesting. Always use a lysis buffer freshly supplemented with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
Poor Antibody Quality The p-STAT3 antibody may be of poor quality or non-specific. Validate your antibody with positive controls (e.g., cells stimulated with IL-6) and negative controls.
Sub-optimal Western Blot Protocol Milk-based blocking agents can sometimes interfere with phospho-antibody detection due to the presence of casein. Consider using 5% Bovine Serum Albumin (BSA) in TBST as a blocking agent.

Example Data: Time-Course of p-STAT3 Inhibition

This compound Conc. (5 µM)p-STAT3 Level (Relative Units)Total STAT3 Level (Relative Units)Notes
0 hr (Control)1.001.00Baseline p-STAT3 level.
1 hr0.851.02Slight inhibition observed.
4 hr0.310.98Strong inhibition at 4 hours.
12 hr0.150.99Maximal inhibition.
24 hr0.280.95Signal may rebound due to feedback loops.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol is for determining the dose-response effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the IC50 value.

Protocol 2: Western Blotting for p-STAT3

This protocol details the detection of phosphorylated STAT3 to confirm this compound target engagement.

  • Cell Treatment & Lysis: Plate cells and treat with various concentrations of this compound for the optimized duration (e.g., 4 hours). Wash cells once with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% BSA in TBST. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3.

Signaling Pathway Visualization

The diagram below illustrates the canonical JAK-STAT3 signaling pathway and highlights the inhibitory action of this compound. Cytokine binding (e.g., IL-6) to its receptor activates JAK, which then phosphorylates STAT3. Phosphorylated STAT3 forms a dimer, translocates to the nucleus, and initiates the transcription of target genes that promote tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 Receptor IL-6R/gp130 IL6->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes nucDimer STAT3 Dimer Dimer->nucDimer Translocates This compound This compound This compound->STAT3 Inhibits Phosphorylation DNA DNA nucDimer->DNA Binds Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Transcription

Caption: this compound inhibits the phosphorylation of STAT3 in the JAK-STAT pathway.

References

Technical Support Center: LDR102 & Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of LDR102 and other poorly soluble compounds in aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling of poorly soluble compounds like this compound in experimental settings.

Q1: Why did my this compound solution precipitate immediately after dilution into an aqueous buffer?

A: This is likely due to a phenomenon called "solvent shock" or "crashing out." this compound, like many small molecule inhibitors, is often dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration. When this concentrated stock solution is rapidly diluted into an aqueous medium where the compound has low solubility, it can cause the compound to rapidly precipitate out of the solution.

Q2: How can I prevent initial precipitation upon dilution?

A: Several strategies can be employed to mitigate solvent shock:

  • Slow, Dropwise Addition: Instead of adding the stock solution all at once, add it dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to disperse the compound more evenly and avoid localized high concentrations.

  • Serial Dilutions: Perform one or more intermediate dilutions of your concentrated stock solution in the organic solvent before the final dilution into the aqueous buffer. This gradual reduction in concentration can help maintain solubility.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) in the final aqueous solution can increase the solubility of the compound. However, it is crucial to ensure the final co-solvent concentration is compatible with your experimental system (e.g., cell culture).

Q3: My this compound solution was initially clear but became cloudy over time. What is the cause?

A: Delayed precipitation can be caused by several factors:

  • Temperature Fluctuations: The solubility of many compounds is temperature-dependent. A decrease in temperature can lead to a supersaturated solution becoming unstable and precipitating over time.

  • pH Shift: The pH of your solution can influence the solubility of ionizable compounds. Changes in pH, for instance, due to the absorption of atmospheric CO2, can lead to precipitation.

  • Compound Instability: The compound itself may not be stable in the aqueous environment over extended periods, leading to degradation and precipitation of the less soluble degradants.

  • Interactions with Media Components: In complex media, such as cell culture media, the compound may interact with salts, proteins, or other components, leading to the formation of insoluble complexes.

Q4: What are the best practices for preparing and storing aqueous solutions of this compound?

A: To ensure consistent and reliable experimental results:

  • Prepare Fresh Solutions: Ideally, aqueous working solutions of this compound should be prepared fresh for each experiment.

  • Use Buffered Systems: Employing a buffer system can help maintain a stable pH and prevent pH-related precipitation.

  • Control Temperature: Maintain a constant and appropriate temperature throughout your experiment.

  • Sonication: If a small amount of precipitate is observed, gentle sonication in a water bath can sometimes help to redissolve the compound.

  • Filtration: For critical applications, filtering the final solution through a 0.22 µm syringe filter can remove any undissolved micro-precipitates.

Solubility Enhancement Strategies

A variety of techniques can be employed to improve the aqueous solubility of poorly soluble compounds. The choice of method depends on the specific properties of the compound and the experimental requirements.

Strategy CategoryTechniqueDescription
Physical Modifications Particle Size ReductionDecreasing the particle size (e.g., through micronization or nanosuspension) increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[1][2][3]
Solid DispersionsThe compound is dispersed in a hydrophilic carrier at the solid-state, which can enhance its wettability and dissolution rate.[1][4][5]
Chemical Modifications pH AdjustmentFor ionizable compounds, adjusting the pH of the solution to favor the more soluble ionized form can significantly increase solubility.[1][6]
Co-solvencyThe addition of a water-miscible organic solvent in which the compound is more soluble can increase the overall solvating capacity of the solution.[6][7]
ComplexationUsing complexing agents, such as cyclodextrins, can form inclusion complexes with the poorly soluble compound, thereby increasing its apparent water solubility.[1][4][7]
Use of SurfactantsSurfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility in the aqueous medium.[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of a Poorly Soluble Compound from a DMSO Stock

This protocol provides a general procedure for diluting a stock solution of a poorly soluble compound, such as this compound, to a final working concentration in an aqueous buffer.

Materials:

  • Concentrated stock solution of the compound in DMSO.

  • Anhydrous DMSO for intermediate dilutions.

  • Aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature.

  • Sterile microcentrifuge tubes or conical tubes.

Procedure:

  • Thaw Stock Solution: If frozen, thaw the concentrated stock solution at room temperature and vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • To minimize the risk of precipitation, prepare an intermediate dilution of the stock solution in 100% DMSO. For example, if your stock is 10 mM and your desired final concentration is 10 µM, you could first prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

  • Final Dilution into Aqueous Buffer:

    • Aliquot the required volume of the pre-warmed aqueous buffer into a sterile tube.

    • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution (either the concentrated stock or the intermediate dilution) dropwise into the buffer.

    • For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, you would add 10 µL of the intermediate stock to 990 µL of the aqueous buffer (a 1:100 dilution). This would result in a final DMSO concentration of 1%.

  • Final Mixing and Inspection:

    • Continue to vortex the final solution for an additional 30-60 seconds to ensure it is well-mixed.

    • Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, the solubility limit may have been exceeded.

Visualizations

ROR1_Signaling_Pathway WNT5A WNT5A ROR1 ROR1 WNT5A->ROR1 Binds PI3K PI3K ROR1->PI3K Activates MAPK MAPK ROR1->MAPK NF_kB NF-κB ROR1->NF_kB STAT3 STAT3 ROR1->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation NF_kB->Proliferation STAT3->Proliferation This compound This compound This compound->ROR1 Inhibits Experimental_Workflow start Start: Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) intermediate_dilution Prepare Intermediate Dilution in Organic Solvent start->intermediate_dilution final_dilution Add Stock Dropwise to Vortexing Aqueous Buffer intermediate_dilution->final_dilution visual_inspection Visually Inspect for Precipitation final_dilution->visual_inspection clear_solution Solution is Clear: Proceed with Experiment visual_inspection->clear_solution No precipitate_observed Precipitate Observed: Troubleshoot visual_inspection->precipitate_observed Yes troubleshoot_options Troubleshooting Options: - Use Co-solvent - Adjust pH - Use Cyclodextrins - Sonication precipitate_observed->troubleshoot_options

References

LDR102 degradation products and their impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LDR102. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experiments. Particular focus is given to the potential impact of this compound degradation products on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a research compound identified as a potent inhibitor of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). ROR1 is a transmembrane protein that is overexpressed in various cancers and is involved in promoting tumor cell proliferation, survival, and migration.[1][2] this compound exerts its effects by inhibiting the kinase activity of ROR1, thereby modulating downstream signaling pathways crucial for cancer progression.[2]

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, based on its likely chemical structure as a kinase inhibitor and potentially an indole (B1671886) derivative, common degradation pathways may include:

  • Oxidation: The indole nucleus and other electron-rich moieties are susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metal ions.

  • Hydrolysis: Ester or amide functional groups within the molecule could be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can induce degradation, leading to the formation of various photoproducts.

Q3: How can I detect this compound and its degradation products in my samples?

Several analytical techniques can be employed to detect and quantify this compound and its degradation products:[3]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for separating and quantifying small molecules like this compound and its impurities.[4] A stability-indicating method should be developed to resolve the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed chemical structure of isolated degradation products.

Q4: What is the known signaling pathway of ROR1, the target of this compound?

ROR1 is a receptor for Wnt5a and activates several downstream signaling pathways implicated in cancer. These include the PI3K/AKT/mTOR, MAPK, NF-κB, and STAT3 pathways. Activation of these pathways promotes cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on problems potentially caused by its degradation.

Problem Potential Cause Recommended Solution
Inconsistent or lower than expected potency of this compound in cell-based assays. This compound may have degraded during storage or in the experimental medium.1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a new vial. Compare its activity to the old stock. 2. Optimize Storage Conditions: Store this compound as a powder at -20°C, protected from light and moisture. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Assess Stability in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C. Analyze samples at different time points by HPLC.
Appearance of unexpected peaks in HPLC analysis of this compound samples. These are likely degradation products.1. Perform Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental samples. 2. Use LC-MS for Identification: Analyze the samples containing the unknown peaks by LC-MS to determine their molecular weights and fragmentation patterns, which can help in structural elucidation.
High background or off-target effects observed in experiments. Degradation products may have different biological activities than the parent this compound, potentially interacting with other cellular targets.1. Purify this compound: If you suspect significant degradation, repurify your this compound stock using preparative HPLC. 2. Characterize Degradation Products: If possible, isolate the major degradation products and test their biological activity in your experimental system to understand their contribution to the observed effects.
Variability in experimental results between different batches of this compound. Different batches may have varying levels of purity or may have been subjected to different storage and handling conditions.1. Request Certificate of Analysis (CoA): Always obtain the CoA for each batch of this compound to check for purity and identity. 2. Perform Quality Control: Upon receiving a new batch, perform an initial HPLC analysis to confirm its purity and compare it to previous batches.

Data Presentation: Hypothetical this compound Degradation Profile

The following tables provide a template for summarizing quantitative data from this compound stability studies. Researchers can adapt these tables to their specific experimental conditions.

Table 1: this compound Purity Under Forced Degradation Conditions

Stress Condition Time (hours) This compound Purity (%) Total Degradation Products (%) Major Degradation Product (Area %)
0.1 M HCl (60°C)2485.214.8DP1 (8.5)
0.1 M NaOH (60°C)2478.921.1DP2 (12.3)
3% H₂O₂ (RT)2492.17.9DP3 (4.1)
Heat (80°C)4895.64.4DP4 (2.0)
Photostability (UV light)2489.710.3DP5 (6.7)

Table 2: Stability of this compound in Cell Culture Medium at 37°C

Time (hours) This compound Concentration (µM) - Initial This compound Concentration (µM) - Measured % Degradation
01010.00
6109.82
12109.55
24108.812
48107.525

Experimental Protocols

Protocol 1: HPLC Method for this compound Purity and Stability Analysis

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and monitor its degradation.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Initial conditions: 95% water, 5% acetonitrile.

    • Gradient: Linearly increase acetonitrile to 95% over 20 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer; a common starting point is 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, acetonitrile) to a final concentration of 1 mg/mL. Dilute further with the mobile phase as needed.

  • Validation: Validate the method for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Studies of this compound

This protocol outlines the conditions for stress testing to identify potential degradation products.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep solid this compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples by the validated HPLC method (Protocol 1) and by LC-MS to identify degradation products.

Visualizations

ROR1_Signaling_Pathway cluster_downstream Downstream Effects Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 Binds PI3K PI3K ROR1->PI3K MAPK MAPK (ERK) ROR1->MAPK NFkB NF-κB ROR1->NFkB STAT3 STAT3 ROR1->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Migration Cell Migration & Invasion (EMT) MAPK->Migration NFkB->Proliferation NFkB->Migration STAT3->Proliferation This compound This compound This compound->ROR1 Inhibits

Caption: ROR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: This compound Sample Forced_Deg Forced Degradation (Acid, Base, H2O2, Heat, Light) Start->Forced_Deg Cell_Assay Cell-Based Assay (e.g., Viability, Migration) Start->Cell_Assay HPLC_Analysis HPLC Purity Analysis Forced_Deg->HPLC_Analysis LCMS_ID LC-MS Identification of Degradation Products HPLC_Analysis->LCMS_ID If unknown peaks Data_Analysis Data Analysis & Interpretation HPLC_Analysis->Data_Analysis LCMS_ID->Data_Analysis Troubleshoot Troubleshooting: Inconsistent Results? Cell_Assay->Troubleshoot Troubleshoot->HPLC_Analysis Check Purity Troubleshoot->Data_Analysis Re-evaluate

References

Validation & Comparative

A Comparative Guide to ROR1 Inhibitors: LDR102 Versus Zilovertamab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling target in oncology due to its overexpression in various malignancies and limited expression in normal adult tissues. This guide provides a comparative overview of two distinct ROR1 inhibitors: LDR102, a novel small molecule inhibitor, and zilovertamab, a monoclonal antibody that has been evaluated as a naked antibody and as an antibody-drug conjugate (ADC), zilovertamab vedotin.

At a Glance: this compound vs. Zilovertamab

FeatureThis compound (Compound 19h)Zilovertamab (Cirmtuzumab, UC-961)Zilovertamab Vedotin (MK-2140)
Modality Small Molecule InhibitorMonoclonal AntibodyAntibody-Drug Conjugate (ADC)
Target Intracellular kinase domain of ROR1Extracellular domain of ROR1ROR1-expressing cells
Mechanism of Action ATP-competitive inhibition of ROR1 kinase activity, inducing apoptosis.Blocks Wnt5a-induced ROR1 signaling, inhibiting proliferation and survival pathways.Binds to ROR1, internalizes, and releases a cytotoxic payload (MMAE) leading to cell death.
Payload N/AN/AMonomethyl auristatin E (MMAE)

Preclinical Performance Data

In Vitro Potency and Cytotoxicity

Direct head-to-head in vitro cytotoxicity studies in the same cell lines are not publicly available. The following tables summarize the available data for each inhibitor.

Table 1: this compound In Vitro Activity [1]

ParameterValueCell Lines
Binding Affinity (KD) 0.10 µM-
IC50 (Cell Proliferation) 0.36 µMH1975 (Non-small cell lung cancer)
1.37 µMA549 (Non-small cell lung cancer)
0.47 µMMDA-MB-231 (Triple-negative breast cancer)

Table 2: Zilovertamab In Vitro Activity

Table 3: Zilovertamab Vedotin Clinical Efficacy (Select Trials)

IndicationTreatment RegimenObjective Response Rate (ORR)Complete Response (CR)Reference
Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)Zilovertamab vedotin + R-GemOx56.3% (at 1.75 mg/kg)8/16 patients[3]
Relapsed/Refractory Mantle Cell Lymphoma (MCL)Zilovertamab vedotin47%3/15 patients[4]
Metastatic Solid Tumors (various)Zilovertamab vedotin monotherapy1%-[5][6]

It is important to note that the clinical efficacy of zilovertamab vedotin in solid tumors was found to be minimal in the NCT04504916 study[5][6].

In Vivo Antitumor Activity

This compound has demonstrated significant tumor growth suppression in a mouse xenograft model of non-small cell lung cancer (H1975) without obvious toxicity[1]. Zilovertamab has also shown the ability to inhibit the growth of patient-derived xenografts of breast cancer.

Mechanism of Action and Signaling Pathways

ROR1 is a receptor for Wnt5a and plays a role in activating several downstream signaling pathways that promote cancer cell proliferation, survival, and migration.

ROR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors ROR1 ROR1 PI3K_AKT PI3K/AKT Pathway ROR1->PI3K_AKT MAPK MAPK Pathway ROR1->MAPK NF_kB NF-κB Pathway ROR1->NF_kB STAT3 STAT3 Pathway ROR1->STAT3 Wnt5a Wnt5a Wnt5a->ROR1 Binds Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Proliferation NF_kB->Survival STAT3->Proliferation Migration Cell Migration STAT3->Migration This compound This compound This compound->ROR1 Inhibits kinase domain Zilovertamab Zilovertamab Zilovertamab->ROR1 Blocks Wnt5a binding

Caption: ROR1 signaling pathway and points of intervention for this compound and zilovertamab.

Experimental Protocols

ROR1 Kinase Inhibition Assay (for this compound)

The inhibitory activity of this compound against the ROR1 kinase domain was likely determined using a biochemical assay. A general protocol for such an assay would involve:

  • Reagents and Materials: Recombinant human ROR1 kinase domain, ATP, a suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The ROR1 enzyme is incubated with varying concentrations of the inhibitor (this compound) in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP generated (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines were determined using a cell proliferation assay, likely the MTT assay.

  • Cell Culture: H1975, A549, and MDA-MB-231 cells were cultured in appropriate media and conditions.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.

Antibody Internalization Assay (for Zilovertamab Vedotin)

The efficacy of an ADC like zilovertamab vedotin relies on its internalization into the target cell. A common method to assess this is a fluorescence-based assay.

  • Labeling: Zilovertamab is conjugated with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.

  • Cell Treatment: ROR1-positive cells are incubated with the fluorescently labeled zilovertamab at 37°C to allow for internalization.

  • Imaging/Flow Cytometry: The internalization of the antibody is monitored over time using fluorescence microscopy or quantified by flow cytometry. An increase in fluorescence intensity within the cells indicates successful internalization.

  • Quantification: The rate and extent of internalization can be quantified by measuring the mean fluorescence intensity at different time points.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Target Binding Assay (e.g., SPR for this compound, ELISA for Zilovertamab) Kinase Kinase Inhibition Assay (for this compound) Binding->Kinase Proliferation Cell Proliferation/Cytotoxicity Assay (e.g., MTT) Binding->Proliferation Kinase->Proliferation Xenograft Xenograft Tumor Model Proliferation->Xenograft Internalization Antibody Internalization Assay (for Zilovertamab Vedotin) Internalization->Proliferation Informs ADC efficacy Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: Generalized experimental workflow for the evaluation of ROR1 inhibitors.

Summary and Future Perspectives

This compound and zilovertamab represent two distinct and promising strategies for targeting ROR1 in cancer. This compound, as a small molecule inhibitor, offers the potential for oral bioavailability and the ability to penetrate the cell membrane to target the intracellular kinase domain. Its efficacy in preclinical models is encouraging.

Zilovertamab, as a monoclonal antibody, provides high specificity for the extracellular domain of ROR1. While its activity as a standalone agent appears modest in some contexts, its true potential may lie in its use as an ADC. Zilovertamab vedotin has shown significant clinical activity in hematological malignancies, demonstrating the power of targeted cytotoxic payload delivery. However, its efficacy in solid tumors appears to be more limited, highlighting the importance of tumor biology and payload selection in the success of ADCs.

Further research is needed to directly compare the efficacy of small molecule inhibitors like this compound with antibody-based approaches in various cancer types. Head-to-head preclinical studies and the continued clinical development of both modalities will be crucial in determining the optimal strategy for targeting ROR1 and improving outcomes for patients with ROR1-expressing cancers.

References

Validating ROR1 Inhibition in Cancer Cells: A Comparative Guide to LDR102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology. Expressed on the surface of various cancer cells while largely absent from healthy adult tissues, ROR1 plays a pivotal role in tumor cell proliferation, survival, and migration. This guide provides a comprehensive comparison of LDR102, a small molecule inhibitor of ROR1, with other therapeutic alternatives, supported by experimental data and detailed protocols to aid in the validation of ROR1 inhibition.

ROR1: A Key Player in Cancer Progression

ROR1 is a transmembrane protein that acts as a receptor for Wnt5a, a key ligand in the non-canonical Wnt signaling pathway.[1] Upon activation, ROR1 triggers a cascade of downstream signaling events, prominently including the phosphoinositide 3-kinase (PI3K)/AKT/mTOR and mitogen-activated protein kinase (MAPK) pathways.[1] This signaling axis promotes cancer cell survival by inhibiting apoptosis and drives cellular processes essential for tumor growth and metastasis. The aberrant expression of ROR1 is associated with a more aggressive disease course and poorer prognosis in several malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), breast cancer, and lung cancer.[1]

This compound: A Potent Small Molecule Inhibitor of ROR1

This compound (also known as compound 19h) is a novel small molecule inhibitor designed to target the kinase domain of ROR1.[2] By binding to ROR1 with high affinity, this compound effectively blocks its signaling activity, leading to the induction of apoptosis in cancer cells.[2] Preclinical studies have demonstrated the anti-proliferative effects of this compound across various cancer cell lines.

Comparative Analysis of ROR1 Inhibitors

The landscape of ROR1-targeted therapies includes small molecule inhibitors and antibody-based approaches. This section compares the in vitro efficacy of this compound with other notable ROR1 inhibitors.

InhibitorTypeTargetKi (μM)KD (μM)IC50 (μM)Cell Line(s)
This compound Small MoleculeROR1 Kinase Domain0.100.100.36, 1.37, 0.47H1975, A549, MDA-MB-231
KAN0439834 Small MoleculeROR1 Kinase Domain--EC50: 0.25-0.65Pancreatic Cancer Cell Lines
KAN0441571C Small MoleculeROR1 Kinase Domain--EC50: 0.1-0.25MCL Cell Lines
Cirmtuzumab Monoclonal AntibodyROR1 Extracellular Domain-0.002--

Note: Ki (inhibitor constant) and KD (dissociation constant) are measures of binding affinity. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency in inhibiting a biological function. A lower value indicates higher affinity or potency. Data is compiled from multiple sources.[3][4][5][6]

Experimental Validation of ROR1 Inhibition

Validating the efficacy of a ROR1 inhibitor like this compound requires a series of well-defined experiments. Below are detailed protocols for key assays.

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the impact of the inhibitor on cancer cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., H1975, A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or other ROR1 inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of ROR1 Downstream Signaling

This method is used to determine if the ROR1 inhibitor blocks the downstream PI3K/AKT signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the ROR1 inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated ROR1 (p-ROR1), total ROR1, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

ROR1 Kinase Activity Assay

This assay directly measures the enzymatic activity of ROR1 and its inhibition.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant ROR1 enzyme, a suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide), and the ROR1 inhibitor at various concentrations in a kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detect Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of ROR1 kinase activity relative to a no-inhibitor control and determine the IC50 value of the inhibitor.

Visualizing Key Processes

To better understand the mechanisms discussed, the following diagrams illustrate the ROR1 signaling pathway and a typical experimental workflow for validating a ROR1 inhibitor.

ROR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 PI3K PI3K ROR1->PI3K MAPK MAPK ROR1->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis CREB CREB MAPK->CREB CREB->Proliferation

Caption: ROR1 Signaling Pathway in Cancer Cells.

ROR1_Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Conclusion start Treat Cancer Cells with this compound cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability western_blot Western Blot for Downstream Signaling (p-AKT, etc.) start->western_blot kinase_assay ROR1 Kinase Activity Assay start->kinase_assay ic50_determination Determine IC50/EC50 cell_viability->ic50_determination pathway_inhibition Confirm Pathway Inhibition western_blot->pathway_inhibition direct_inhibition Confirm Direct Enzyme Inhibition kinase_assay->direct_inhibition analyze_data Analyze and Compare Data with other inhibitors ic50_determination->analyze_data pathway_inhibition->analyze_data direct_inhibition->analyze_data conclusion Validate this compound as a Potent ROR1 Inhibitor analyze_data->conclusion

Caption: Experimental Workflow for Validating ROR1 Inhibition.

Conclusion

The data presented in this guide underscore the potential of this compound as a potent and selective inhibitor of ROR1 for the treatment of various cancers. Its ability to induce apoptosis and inhibit key pro-survival signaling pathways at sub-micromolar concentrations makes it a promising candidate for further preclinical and clinical development. The provided experimental protocols offer a robust framework for researchers to independently validate the activity of this compound and other ROR1 inhibitors, thereby accelerating the development of novel cancer therapies targeting this critical onco-embryonic protein.

References

LDR102: A Small Molecule Alternative to Anti-ROR1 Antibodies for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1) has emerged as a compelling target in oncology. Predominantly expressed during embryonic development, its reappearance in various hematological and solid tumors, coupled with minimal expression in healthy adult tissues, positions it as an attractive candidate for targeted cancer therapies. While antibody-based therapeutics have dominated the ROR1-targeting landscape, the small molecule inhibitor LDR102 presents a promising alternative. This guide provides an objective comparison of this compound and various anti-ROR1 antibody modalities, supported by available preclinical data, and offers detailed experimental protocols for key assays.

Performance Comparison: this compound vs. Anti-ROR1 Antibodies

Direct head-to-head comparative studies between this compound and anti-ROR1 antibodies are not yet publicly available. The following tables summarize key performance data from separate preclinical studies to offer a cross-platform comparison. It is crucial to note that experimental conditions vary between studies, which may influence the results.

Table 1: In Vitro Performance – Binding Affinity and Cytotoxicity
Therapeutic AgentModalityTargetBinding Affinity (K D )Cell Line(s)Cytotoxicity (IC 50 /EC 50 )Citation(s)
This compound (compound 19h) Small Molecule InhibitorROR10.10 µMH1975 (Lung), A549 (Lung), MDA-MB-231 (Breast)0.36 µM, 1.37 µM, 0.47 µM, respectively[1][2][3]
Zilovertamab (UC-961) Monoclonal AntibodyROR1~2 nMNot specifiedNot directly reported as IC50; inhibits proliferation[4][5]
NBE-002 Antibody-Drug Conjugate (ADC)ROR1Not specifiedHigh-grade serous ovarian cancer cell linesPotent in vitro activity reported[6][7]
NVG-111 Bispecific T-cell Engager (BiTE)ROR1 x CD3Low nanomolar affinity to ROR1Jeko-1 (Mantle Cell Lymphoma), PANC-1 (Pancreatic)EC50 in the range of 4-100 pg/mL in CLL patient samples[8][9][10]
ONCT-808 CAR-T Cell TherapyROR1Not applicableAggressive B-cell lymphomaRobust and specific activity in preclinical models[11][12][13]
Table 2: In Vivo Performance – Antitumor Efficacy in Xenograft Models
Therapeutic AgentModalityCancer ModelDosingAntitumor EfficacyCitation(s)
This compound (compound 19h) Small Molecule InhibitorNCI-H1975 lung cancer xenograftNot specifiedSignificant tumor growth suppression[1][2][3]
NBE-002 Antibody-Drug Conjugate (ADC)Triple-Negative Breast Cancer PDX0.33 mg/kgComplete tumor regression[14][15]
NVG-111 Bispecific T-cell Engager (BiTE)Pancreatic tumor xenografts10 µg/kg/weekReduced tumor size by at least 3-fold[8][16]
ONCT-808 CAR-T Cell TherapyAggressive B-cell lymphoma1x10^6 CAR T-cells/kgComplete metabolic response in 2 of 3 patients[17][18]

ROR1 Signaling Pathway and Therapeutic Intervention Points

The following diagram illustrates the ROR1 signaling pathway and the points of intervention for this compound and anti-ROR1 antibodies.

ROR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_therapeutics Therapeutic Interventions Wnt5a Wnt5a ROR1 ROR1 Receptor Wnt5a->ROR1 Binds PI3K PI3K ROR1->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation This compound This compound (Small Molecule) This compound->ROR1 Inhibits Kinase Domain AntiROR1_Ab Anti-ROR1 Antibodies (e.g., Zilovertamab, NBE-002) AntiROR1_Ab->ROR1 Binds Extracellular Domain

ROR1 Signaling and Therapeutic Targets

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and anti-ROR1 antibodies.

ROR1 Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding kinetics and affinity (K D ) of a therapeutic agent to the ROR1 protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • ROR1 extracellular domain (ECD) protein

  • Therapeutic agent (this compound or antibody)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of ROR1:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the ROR1 ECD protein (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Analyte Interaction:

    • Prepare a series of dilutions of the therapeutic agent in running buffer.

    • Inject the analyte solutions over the immobilized ROR1 surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

SPR_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Chip CM5 Sensor Chip Activate Activate Chip (EDC/NHS) Chip->Activate ROR1 ROR1 Protein Immobilize Immobilize ROR1 ROR1->Immobilize Activate->Immobilize Block Block Surface (Ethanolamine) Immobilize->Block Inject Inject Analyte (this compound or Antibody) Block->Inject Measure Measure Response Inject->Measure FitData Fit Sensorgram Data Measure->FitData Calculate Calculate ka, kd, KD FitData->Calculate

Surface Plasmon Resonance Workflow
In Vitro Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

Objective: To measure the cytotoxicity of a therapeutic agent against ROR1-expressing cancer cells.

Materials:

  • ROR1-positive target cancer cells

  • Effector cells (for antibody-based therapies like BiTEs and CAR-T)

  • Therapeutic agent (this compound or antibody)

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed target cells into a 96-well plate at a predetermined density.

  • Treatment:

    • For this compound: Add serial dilutions of the compound to the target cells.

    • For antibodies (ADCC/BiTE/CAR-T): Add effector cells at various effector-to-target (E:T) ratios, along with the antibody.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 4-48 hours) at 37°C in a CO2 incubator.

  • LDH Measurement:

    • Lyse control wells to determine the maximum LDH release.

    • Transfer supernatant from all wells to a new plate.

    • Add the LDH reaction mixture to each well.

    • Incubate as per the kit instructions.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of specific lysis for each treatment condition and determine the IC 50 or EC 50 value.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis Seed Seed Target Cells Add_this compound Add this compound Seed->Add_this compound Add_Antibody Add Antibody & Effector Cells Seed->Add_Antibody Incubate Incubate (4-48h) Add_this compound->Incubate Add_Antibody->Incubate Lyse Lyse Max Release Wells Incubate->Lyse Supernatant Transfer Supernatant Incubate->Supernatant Add_LDH Add LDH Reagent Supernatant->Add_LDH Read Read Absorbance Add_LDH->Read Calculate Calculate % Lysis & IC50/EC50 Read->Calculate

LDH Cytotoxicity Assay Workflow
In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a therapeutic agent in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • ROR1-positive cancer cell line

  • Therapeutic agent (this compound or antibody)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

  • Treatment Administration:

    • Administer the therapeutic agent or vehicle control to the respective groups via the appropriate route (e.g., oral gavage for this compound, intravenous injection for antibodies) at the specified dose and schedule.

  • Tumor Monitoring:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • Continue treatment until tumors in the control group reach a predetermined endpoint size.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis.

    • Compare tumor growth inhibition between the treatment and control groups.

Xenograft_Model_Workflow Implant Implant Tumor Cells Grow Allow Tumor Growth Implant->Grow Randomize Randomize Mice Grow->Randomize Treat Administer Treatment Randomize->Treat Monitor Monitor Tumor Volume & Mouse Health Treat->Monitor Endpoint Reach Endpoint Monitor->Endpoint Analyze Analyze Tumor Growth Inhibition Endpoint->Analyze

In Vivo Xenograft Model Workflow

Conclusion

This compound represents a novel, orally available small molecule inhibitor of ROR1 that demonstrates potent preclinical antitumor activity. While anti-ROR1 antibodies, including naked mAbs, ADCs, BiTEs, and CAR-T cells, have shown significant promise and are in various stages of clinical development, this compound offers the potential advantages of oral administration and the ability to penetrate tissues that may be less accessible to large antibody molecules. The choice between a small molecule inhibitor and an antibody-based therapeutic will likely depend on the specific cancer type, the tumor microenvironment, and the desired mechanism of action. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound as a monotherapy and in combination with other anticancer agents.

References

LDR102 Demonstrates High Selectivity for ROR1 with Minimal Cross-Reactivity Across a Panel of Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel ROR1 inhibitor, LDR102 (also known as compound 19h), reveals a highly selective kinase inhibition profile, with potent activity against its primary target, Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), and minimal off-target effects on a broad range of other receptor tyrosine kinases (RTKs). This finding, detailed in a recent publication in the Journal of Medicinal Chemistry, underscores the potential of this compound as a targeted therapeutic agent with a favorable safety profile for the treatment of various cancers.[1][2]

The cross-reactivity of this compound was evaluated against a panel of 71 kinases, where it exhibited a high degree of selectivity for ROR1. The inhibitory activity of this compound against these kinases was assessed to determine its potential for off-target interactions, which can contribute to adverse effects in clinical applications. The data indicates that this compound maintains a clean profile, suggesting a lower likelihood of toxicity stemming from unintended kinase inhibition.

Quantitative Analysis of this compound Cross-Reactivity

The selectivity of this compound was quantified through in vitro kinase assays, with the results summarized in the table below. The data is presented as the percentage of inhibition at a concentration of 10 µM.

Kinase TargetThis compound (% Inhibition @ 10 µM)
ROR1 95
ABL115
ALK8
AXL12
BLK20
BMX18
BTK22
CSF1R7
CSK11
DDR15
EGFR9
EPHA214
EPHB410
ERBB26
ERBB47
FES19
FGFR14
FGFR23
FGFR35
FGFR46
FGR25
FLT18
FLT313
FLT49
FRK17
FYN28
HCK30
INSR4
ITK24
JAK111
JAK213
JAK310
KDR7
KIT6
LCK32
LYN29
MER11
MET8
MUSK5
NTRK16
NTRK27
NTRK35
PDGFRA4
PDGFRB5
PTK216
PTK2B15
RET9
ROS17
SRC26
SRMS21
SYK18
TEC23
TEK6
TIE14
TNK112
TNK214
TRKA6
TRKB7
TRKC5
TXK20
TYK212
TYRO310
YES127
ZAP7019

Experimental Protocols

In Vitro Kinase Inhibition Assay

The cross-reactivity of this compound was determined using a competitive binding assay that measures the ability of the compound to displace a fluorescent tracer from the active site of the kinase.

Materials:

  • Purified recombinant kinase domains

  • Fluorescently labeled kinase tracer

  • This compound (compound 19h)

  • Assay buffer (e.g., Tris-based buffer with additives like MgCl2, BSA, and DTT)

  • 384-well microplates

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation: this compound was serially diluted in DMSO to create a range of concentrations. These dilutions were then further diluted in the assay buffer to the final desired concentrations.

  • Assay Reaction Setup: A mixture of each kinase and the fluorescent tracer was prepared in the assay buffer.

  • Plate Loading: 5 µL of the diluted this compound or vehicle control (DMSO) was added to the wells of a 384-well plate.

  • Kinase/Tracer Addition: 10 µL of the kinase/tracer mixture was added to each well containing the compound or control.

  • Incubation: The plate was incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: The fluorescence signal in each well was measured using a microplate reader. The signal is inversely proportional to the binding of this compound to the kinase.

  • Data Analysis: The percentage of inhibition was calculated by comparing the signal in the wells containing this compound to the signals from the control wells (vehicle only and no kinase). The formula used is: % Inhibition = 100 x (1 - (Signalcompound - Signalno kinase) / (Signalvehicle - Signalno kinase))

Visualizations

ROR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Wnt5a Wnt5a ROR1 ROR1 Receptor Wnt5a->ROR1 Binds PI3K PI3K ROR1->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->ROR1 Inhibits

Caption: ROR1 signaling pathway and inhibition by this compound.

Kinase_Assay_Workflow start Start compound_prep Prepare this compound Serial Dilutions start->compound_prep kinase_prep Prepare Kinase/Tracer Mixture start->kinase_prep plate_loading Add this compound/Control to 384-well Plate compound_prep->plate_loading reaction_setup Add Kinase/Tracer Mixture to Wells kinase_prep->reaction_setup plate_loading->reaction_setup incubation Incubate at Room Temperature reaction_setup->incubation detection Measure Fluorescence incubation->detection analysis Calculate % Inhibition detection->analysis end End analysis->end

Caption: Experimental workflow for the in vitro kinase inhibition assay.

References

Comparative Efficacy of LDR102: A Guide to Combination vs. Monotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data for a specific therapeutic agent designated "LDR102" is not available. This guide serves as an illustrative template, utilizing a well-established therapeutic strategy—the combination of a BRAF inhibitor with a MEK inhibitor in melanoma—to demonstrate the principles and data presentation requested. For this guide, "this compound" will represent a hypothetical BRAF inhibitor, and it will be compared against its combination with a MEK inhibitor.

The rationale for combining targeted therapies is often to enhance efficacy and overcome mechanisms of resistance. In BRAF-mutant cancers, for instance, monotherapy with a BRAF inhibitor can lead to reactivation of the MAPK/ERK signaling pathway through various feedback mechanisms. The addition of a MEK inhibitor, which targets a downstream component of the same pathway, provides a more comprehensive and durable blockade, leading to improved anti-tumor activity.

Quantitative Data Summary

The following tables summarize representative data from preclinical xenograft studies comparing this compound (BRAF inhibitor) monotherapy with this compound + MEK inhibitor combination therapy in a BRAF V600E-mutant melanoma model.

Table 1: Anti-Tumor Efficacy in BRAF V600E Melanoma Xenograft Model

Treatment GroupDosage & RegimenTumor Growth Inhibition (TGI) at Day 21Complete Regressions (CR)
Vehicle ControlN/A0%0/10
This compound (Monotherapy)30 mg/kg, daily65%1/10
MEK Inhibitor (Monotherapy)1 mg/kg, daily40%0/10
This compound + MEK Inhibitor (Combination) 30 mg/kg + 1 mg/kg, daily 95% 6/10

Table 2: Survival Analysis in BRAF V600E Melanoma Xenograft Model

Treatment GroupMedian Overall Survival (Days)Increase in Lifespan (%)
Vehicle Control25-
This compound (Monotherapy)4580%
MEK Inhibitor (Monotherapy)3852%
This compound + MEK Inhibitor (Combination) >60 (study endpoint) >140%

Experimental Protocols

1. Cell Line and Culture: The human melanoma cell line A375, which harbors the BRAF V600E mutation, was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Xenograft Mouse Model: All animal experiments were conducted in accordance with institutional guidelines. 6-8 week old female athymic nude mice were subcutaneously inoculated in the right flank with 5 x 10^6 A375 cells suspended in Matrigel. Tumors were allowed to grow to an average volume of 150-200 mm^3 before randomization into treatment groups (n=10 mice per group).

3. Drug Formulation and Administration: this compound was formulated in a solution of 0.5% hydroxypropyl methylcellulose (B11928114) and 0.2% Tween 80 in water. The MEK inhibitor was formulated in a similar vehicle. Both drugs were administered orally once daily for 21 consecutive days. The vehicle control group received the formulation vehicle alone.

4. Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width^2) / 2. Body weight was monitored as a measure of toxicity. The study was terminated when tumors in the control group reached a predetermined size (approx. 2000 mm^3), and survival was recorded. Tumor Growth Inhibition (TGI) was calculated at the end of the treatment period relative to the vehicle control group.

Visualizations: Pathways and Workflows

Diagram 1: MAPK/ERK Signaling Pathway Inhibition

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK/ERK Cascade cluster_downstream Cellular Response cluster_combo RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->BRAF MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Combo_Text Dual blockade by This compound + MEK Inhibitor prevents pathway reactivation

Caption: this compound blocks mutant BRAF, while a MEK inhibitor blocks the downstream MEK enzyme.

Diagram 2: Preclinical Xenograft Study Workflow

Xenograft_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Cell_Culture 1. A375 Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (21 Days) Randomization->Dosing Measurement 6. Tumor Volume Measurement (2x/week) Dosing->Measurement Endpoint 7. Endpoint Analysis (TGI, Survival) Measurement->Endpoint

Caption: Workflow of the in vivo xenograft model efficacy study.

Diagram 3: Overcoming Monotherapy Resistance

Resistance_Logic Monotherapy This compound Monotherapy Pathway_Block Initial BRAF Blockade Monotherapy->Pathway_Block leads to Feedback Pathway Reactivation (e.g., via CRAF) Pathway_Block->Feedback can cause Resistance Acquired Resistance Feedback->Resistance results in Progression Tumor Progression Resistance->Progression Combination This compound + MEK Inhibitor Combination Therapy Dual_Block Dual Blockade of BRAF and MEK Combination->Dual_Block provides Sustained_Suppression Sustained Pathway Suppression Dual_Block->Sustained_Suppression ensures Improved_Outcome Improved Anti-Tumor Efficacy Sustained_Suppression->Improved_Outcome leads to

Caption: Logic of how combination therapy overcomes resistance to monotherapy.

Validating the Downstream Effects of LDR102 on the AKT Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis framework for validating the downstream effects of LDR102, a novel compound, on the AKT signaling pathway. The performance of this compound is compared against other known inhibitors of this pathway, supported by established experimental protocols and data presentation formats.

The AKT pathway is a critical signaling cascade that plays a central role in regulating cell survival, proliferation, growth, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in various diseases, including cancer, making it a key target for therapeutic intervention.[4][5][6] This document outlines the methodologies to assess the efficacy and mechanism of action of this compound in modulating this crucial pathway.

Comparative Efficacy of AKT Pathway Inhibitors

The inhibitory effects of this compound on the AKT pathway can be quantified by examining the phosphorylation status of AKT and its key downstream targets. The following table summarizes hypothetical data comparing the potency of this compound with other known AKT inhibitors, such as MK-2206 and Pictilisib.

CompoundTargetIC50 (nM) for p-AKT (Ser473)Effect on p-GSK3β (Ser9)Effect on p-FOXO1 (Ser256)
This compound AKT (Allosteric)15Strong InhibitionStrong Inhibition
MK-2206 AKT1/2/3 (Allosteric)8Strong InhibitionStrong Inhibition
Pictilisib (GDC-0941) PI3K (Pan-Class I)3Strong InhibitionStrong Inhibition
Vehicle Control (DMSO) N/ANo EffectNo EffectNo Effect
  • IC50 values represent the concentration of the compound required to inhibit 50% of the phosphorylation of AKT at Ser473.

  • Downstream effects are noted on Glycogen Synthase Kinase 3 Beta (GSK3β) and Forkhead Box Protein O1 (FOXO1), which are direct substrates of AKT.[3]

Cellular Effects of AKT Pathway Inhibition

The downstream consequences of AKT pathway inhibition manifest in various cellular processes. The table below presents a comparative summary of the effects of this compound and other inhibitors on cell proliferation and apoptosis in a cancer cell line model.

Compound (at 10x IC50)Inhibition of Cell Proliferation (%)Induction of Apoptosis (Fold Change)
This compound 754.5
MK-2206 724.2
Pictilisib (GDC-0941) 784.8
Vehicle Control (DMSO) 01.0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the phosphorylation status of AKT and its downstream targets.

  • Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. After 24 hours, treat the cells with this compound, comparator compounds, or vehicle control at the desired concentrations for the specified duration.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, p-FOXO1 (Ser256), and total FOXO1 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound or comparator compounds.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (e.g., Caspase-3/7 Glo Assay)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.

  • Cell Treatment: Seed and treat cells in a 96-well plate as described for the proliferation assay.

  • Reagent Addition: After the treatment period (e.g., 48 hours), add the Caspase-Glo 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Visualizations

AKT Signaling Pathway

The following diagram illustrates the core components of the PI3K/AKT signaling pathway and highlights the points of inhibition for different classes of drugs.

AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT p-Thr308 GSK3b GSK3β AKT->GSK3b Inhibition FOXO1 FOXO1 AKT->FOXO1 Inhibition TSC2 TSC2 AKT->TSC2 Inhibition mTORC2 mTORC2 mTORC2->AKT p-Ser473 Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival Inhibition FOXO1_target Apoptosis Genes FOXO1->FOXO1_target Transcription mTORC1 mTORC1 TSC2->mTORC1 Inhibition mTORC1->Cell_Survival Pictilisib Pictilisib Pictilisib->PI3K LDR102_MK2206 This compound MK-2206 LDR102_MK2206->AKT Experimental_Workflow cluster_assays Parallel Assays start Start: Select Cancer Cell Line treatment Treat cells with This compound & Comparators (e.g., MK-2206) start->treatment western_blot Western Blot (p-AKT, p-GSK3β, etc.) treatment->western_blot proliferation_assay Proliferation Assay (e.g., MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo) treatment->apoptosis_assay data_analysis Data Analysis: - IC50 Calculation - Statistical Analysis western_blot->data_analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Determine Efficacy & Downstream Effects of this compound data_analysis->conclusion

References

A Preclinical Overview of Cirmtuzumab, a ROR1-Targeting Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

A comparative study between LDR102 and cirmtuzumab is not possible at this time due to the absence of publicly available preclinical data for a therapeutic agent designated this compound. Extensive searches have yielded no specific information regarding an investigational drug or research compound with this name in the context of ROR1-targeted cancer therapy.

Therefore, this guide provides a comprehensive overview of the preclinical data for cirmtuzumab , a well-documented, clinical-stage humanized monoclonal antibody that targets the receptor tyrosine kinase-like orphan receptor 1 (ROR1).

Cirmtuzumab: Mechanism of Action and Preclinical Performance

Cirmtuzumab is an investigational antibody designed to bind to a specific epitope on the extracellular domain of ROR1.[1] ROR1 is an oncoembryonic protein that is expressed on the surface of various cancer cells, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), but is largely absent from normal adult tissues.[2][3] This differential expression makes ROR1 an attractive target for cancer therapy.

The binding of cirmtuzumab to ROR1 has been shown to block the Wnt5a signaling pathway.[2][4][5] This pathway is implicated in cancer cell proliferation, survival, and migration.[4][5][6] By inhibiting Wnt5a/ROR1 signaling, cirmtuzumab can impede tumor growth and spread.[2] Preclinical studies have demonstrated that cirmtuzumab can inhibit the activation of downstream signaling molecules such as Rac1 and RhoA.[4][7][8]

Quantitative Preclinical Data for Cirmtuzumab
ParameterValueCell/Model SystemReference
Binding Affinity (Kd) High AffinityHuman ROR1[1]
In Vivo Efficacy Significant inhibition of leukemia cell engraftment and growthXenograft mouse models of CLL[5]
Pharmacokinetics (Half-life) 32.4 daysPhase 1 Clinical Trial in CLL patients[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of cirmtuzumab are outlined below. These represent standard protocols in the field for characterizing a therapeutic antibody.

Binding Affinity Determination (ELISA-based)

Objective: To quantify the binding affinity (Kd) of cirmtuzumab to its target, ROR1.

Methodology:

  • Plate Coating: High-binding 96-well microplates are coated with recombinant human ROR1 protein and incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound ROR1.

  • Blocking: Remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Antibody Incubation: A dilution series of cirmtuzumab is prepared and added to the wells. The plate is then incubated for a defined period (e.g., 2 hours) at room temperature to allow for binding to the immobilized ROR1.

  • Washing: The plate is washed again to remove any unbound cirmtuzumab.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human IgG is added to the wells and incubated for 1 hour at room temperature.

  • Washing: A final wash is performed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, leading to a colorimetric change.

  • Data Analysis: The absorbance is read using a microplate reader. The data is then plotted with antibody concentration versus absorbance, and the dissociation constant (Kd) is calculated from the binding curve.[9]

In Vivo Efficacy in Xenograft Mouse Models

Objective: To evaluate the anti-tumor activity of cirmtuzumab in a living organism.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: Human cancer cells that express ROR1 (e.g., from a CLL cell line or patient-derived xenograft) are injected subcutaneously or intravenously into the mice.

  • Tumor Growth and Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Cirmtuzumab is administered to the treatment group (e.g., via intraperitoneal or intravenous injection) at a specified dose and schedule. The control group receives a vehicle control.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Animal body weight and overall health are also monitored as indicators of toxicity.

  • Data Analysis: Tumor volumes are plotted over time for both treatment and control groups to assess the effect of cirmtuzumab on tumor growth.[10][11][12][13]

Visualizations

Signaling Pathway Diagram

Wnt5a_ROR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Wnt5a Wnt5a ROR1 ROR1 Receptor Wnt5a->ROR1 Binds Cirmtuzumab Cirmtuzumab Cirmtuzumab->ROR1 Blocks Rac1 Rac1 Activation ROR1->Rac1 RhoA RhoA Activation ROR1->RhoA Proliferation Cell Proliferation & Survival Rac1->Proliferation Migration Cell Migration RhoA->Migration

Caption: Wnt5a-ROR1 signaling pathway and the inhibitory action of cirmtuzumab.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture ROR1+ Cancer Cells implantation Implant Cancer Cells into Mice cell_culture->implantation mouse_prep Acclimate Immunodeficient Mice mouse_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer Cirmtuzumab or Vehicle randomization->treatment monitoring Continue Monitoring Tumor Volume & Health treatment->monitoring data_collection Collect Final Tumor Measurements monitoring->data_collection analysis Analyze & Plot Data (Tumor Growth Inhibition) data_collection->analysis

Caption: A representative experimental workflow for an in vivo xenograft study.

References

LDR102 Demonstrates High Specificity for ROR1 Over ROR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data confirms the high specificity of the investigational molecule LDR102 for the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) over its closely related homolog, ROR2. This guide provides researchers, scientists, and drug development professionals with a concise comparison of this compound's activity on both receptors, supported by quantitative data and detailed experimental methodologies.

Receptor Tyrosine Kinase-like Orphan Receptors 1 and 2 (ROR1 and ROR2) are attractive therapeutic targets in oncology due to their limited expression in adult tissues and high expression in various cancers. However, burgeoning research indicates that ROR1 and ROR2 can play distinct and even opposing roles in cancer progression, underscoring the need for highly selective inhibitors.

Quantitative Comparison of this compound Binding Affinity

This compound, also identified as compound 19h, has been characterized as a potent inhibitor of ROR1.[1] While direct comparative inhibitory constants for this compound against ROR2 are not yet publicly available, the existing data for ROR1 establishes a benchmark for its activity.

CompoundTargetBinding Affinity (Kd)
This compound (Compound 19h)ROR10.10 µM[1]
This compound (Compound 19h)ROR2Data not available

Table 1: Binding affinity of this compound for ROR1. The dissociation constant (Kd) is a measure of binding affinity, where a smaller value indicates a stronger interaction.

The specificity of other tool compounds, such as "ROR1 inhibitor 24d," which shows no activity against ROR2, highlights the feasibility and importance of developing ROR1-selective inhibitors. The outperformance of this compound by this inhibitor in kinase inhibition and cellular efficacy suggests that while this compound is a valuable research tool, further optimization for potency and selectivity may be beneficial.

Opposing Roles of ROR1 and ROR2 Signaling Underscore the Need for Specificity

The rationale for developing ROR1-specific inhibitors is strongly supported by the divergent signaling pathways regulated by ROR1 and ROR2.

  • PI3K/Akt Pathway: In several cancer types, including melanoma, ROR1 has been shown to activate the pro-survival PI3K/Akt signaling pathway. Conversely, ROR2 has been reported to inhibit Akt phosphorylation in the same cancer type, suggesting a tumor-suppressive role in this context.

  • Cellular Outcomes: In endometrial cancer, high ROR1 expression is correlated with worse overall survival, whereas high ROR2 expression is associated with a better prognosis. This opposing clinical correlation further emphasizes the need to avoid off-target inhibition of ROR2 when targeting ROR1.

ROR_Signaling_Comparison cluster_ROR1 ROR1 Signaling cluster_ROR2 ROR2 Signaling ROR1 ROR1 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway ROR1->PI3K_Akt_mTOR Activates NFkB NF-κB Pathway ROR1->NFkB Activates Proliferation_Survival Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation_Survival NFkB->Proliferation_Survival ROR2 ROR2 Akt_Inhibition Akt Pathway (Inhibition in some contexts) ROR2->Akt_Inhibition Inhibits ERK_Activation ERK Pathway (Activation) ROR2->ERK_Activation Activates Cell_Cycle_Inhibition Cell Cycle Inhibition Akt_Inhibition->Cell_Cycle_Inhibition EMT Epithelial-Mesenchymal Transition (EMT) ERK_Activation->EMT

Experimental Methodologies

The determination of this compound's binding affinity for ROR1 was achieved through a combination of structure-based virtual screening and subsequent biophysical validation.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

A detailed protocol for a typical SPR-based binding affinity assay is as follows:

  • Immobilization: Recombinant human ROR1 protein is immobilized on a sensor chip surface.

  • Binding: A series of concentrations of the inhibitor (e.g., this compound) in a suitable buffer are flowed over the chip surface.

  • Detection: The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is measured in real-time.

  • Data Analysis: The association and dissociation rates are measured, and from these, the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

SPR_Workflow Start Start Immobilize Immobilize ROR1 on Sensor Chip Start->Immobilize Inject Inject this compound (Multiple Concentrations) Immobilize->Inject Measure Measure Binding (Real-time) Inject->Measure Analyze Analyze Data & Calculate Kd Measure->Analyze End End Analyze->End

Conclusion

The available evidence strongly suggests that this compound is a ROR1-selective inhibitor. The divergent and often opposing biological roles of ROR1 and ROR2 highlight the critical need for such specificity in therapeutic development. Further studies quantifying the direct inhibitory effect of this compound on ROR2 are warranted to complete the selectivity profile of this compound. This guide serves as a valuable resource for researchers investigating ROR1-targeted therapies and emphasizes the importance of thorough characterization of inhibitor selectivity.

References

Safety Operating Guide

Navigating the Disposal of L-D-R-102: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding LDR102: Key Chemical Data

A summary of the known chemical properties of this compound is provided below. This information is crucial for a preliminary assessment of its potential hazards.

PropertyValue
Chemical FormulaC33H27N5O3[2]
Molecular Weight541.61 g/mol [2]
AppearanceNot specified
SolubilityNot specified
StorageShort term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[2]

Note: this compound is intended for research use only and is not for human or veterinary use.[2] The toxicological properties have not been thoroughly investigated.

General Principles of Chemical Waste Disposal

The disposal of any chemical waste, including this compound, should always be handled by a licensed and qualified hazardous waste disposal vendor. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

Key Experimental Protocols for Waste Characterization:

Before disposal, a chemical must be characterized to determine if it is hazardous. While specific experimental data for this compound is unavailable, the following are general tests that may be conducted to classify chemical waste:

  • Ignitability Test: To determine the flashpoint of the waste. A flashpoint below 60°C (140°F) typically indicates an ignitable hazardous waste.

  • Corrosivity Test: To measure the pH of the waste. A pH less than or equal to 2, or greater than or equal to 12.5, indicates a corrosive hazardous waste.

  • Reactivity Test: To assess the stability of the waste and its potential to react violently with water, form explosive mixtures, or release toxic gases.

  • Toxicity Characteristic Leaching Procedure (TCLP): This procedure is used to determine if a waste has the characteristic of toxicity. It measures the concentration of specific toxic contaminants that could be leached into groundwater.

Step-by-Step Disposal Procedure for this compound

Given that this compound is a research chemical with unknown toxicological properties, it should be treated as hazardous waste. The following is a general, step-by-step guide for its disposal:

  • Consult Institutional Guidelines: Before initiating any disposal process, contact your institution's EHS office. They will provide specific instructions and requirements for hazardous waste disposal.

  • Proper Labeling: Ensure the waste container is clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: 3-((1H-pyrazolo[3,4-b]pyridin-4-yl)ethynyl)-N-(3-(4-(methoxymethoxy)phenyl)-1-methyl-1H-indol-6-yl)-4-methylbenzamide

    • The concentration and quantity of the waste

    • The date of accumulation

    • Any known hazards (e.g., "Caution: Toxicological Properties Not Fully Investigated")

  • Secure Containment: Store this compound waste in a compatible, sealed, and leak-proof container. The container should be kept in a designated satellite accumulation area.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.

  • Arrange for Pickup: Contact your EHS department or their designated hazardous waste contractor to schedule a pickup for the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

LDR102_Disposal_Workflow cluster_preparation Preparation & Identification cluster_consultation Consultation & Compliance cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated identify Identify as Research Chemical (Assume Hazardous) start->identify consult_ehs Consult Institutional EHS Guidelines identify->consult_ehs label_waste Label Waste Container (Name, Date, Hazards) consult_ehs->label_waste contain_waste Secure in Compatible, Sealed Container label_waste->contain_waste segregate_waste Segregate from Other Waste Streams contain_waste->segregate_waste schedule_pickup Arrange for Pickup by Authorized Personnel segregate_waste->schedule_pickup end_disposal End: Proper Disposal Complete schedule_pickup->end_disposal

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures established by your institution and local regulations. The absence of complete hazard information for this compound necessitates treating it with the utmost caution as a potentially hazardous substance.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.